3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-5-10(6-3-1)12-9-15-13-11(12)7-4-8-14-13/h4,7-10H,1-3,5-6H2,(H,14,15) |
InChI Key |
IOQSFOPSLYMGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Medicinal Chemistry of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, which mimics the purine core of adenosine, allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases. This has led to its classification as a privileged scaffold in drug discovery, forming the core of numerous inhibitors targeting a wide range of enzymes.[1][2][3] The strategic placement of substituents on this core structure is a key aspect of developing potent and selective therapeutic agents. This guide focuses on the chemical properties and synthetic considerations of a specific derivative, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, and its relevance in the design of bioactive molecules.
The Influence of the 3-Cyclohexyl Moiety
The introduction of a cyclohexyl group at the C3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold imparts several critical physicochemical properties that can profoundly influence its biological activity and pharmacokinetic profile.
-
Lipophilicity and Solubility: The non-polar, aliphatic nature of the cyclohexyl ring significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and cell penetration but may also impact aqueous solubility.
-
Steric Bulk and Conformational Rigidity: The cyclohexyl group introduces steric bulk, which can be exploited to achieve selective binding to a target protein by interacting with specific hydrophobic pockets. Its conformational flexibility, primarily through chair-boat interconversions, can also influence the overall shape of the molecule and its fit within a binding site.
-
Metabolic Stability: While aliphatic rings can be sites of metabolic oxidation, the cyclohexyl group can in some cases enhance metabolic stability compared to more labile functionalities. Studies on related compounds have shown that the cyclohexyl ring can be a site of hydroxylation, leading to metabolites that may retain biological activity.[1]
Synthesis and Reactivity
The synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For a 3-cyclohexyl derivative, a plausible approach would involve a Sonogashira coupling of a 2-amino-3-iodopyridine with cyclohexylacetylene, followed by an intramolecular cyclization.
Alternatively, functionalization of the pre-formed 1H-pyrrolo[2,3-b]pyridine core at the C3-position can be accomplished through reactions such as Friedel-Crafts acylation followed by reduction, or through metal-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present at the C3-position.
General Synthetic Workflow
Caption: A general synthetic workflow for 3-substituted 1H-pyrrolo[2,3-b]pyridines.
The 1H-pyrrolo[2,3-b]pyridine ring system exhibits reactivity characteristic of both its pyrrole and pyridine components. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3-position. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or upon N-oxidation. The pyrrole nitrogen can be readily alkylated or acylated.
Spectroscopic Properties
| Spectroscopic Data Summary | |
| ¹H NMR (Predicted, in DMSO-d₆) | * Pyrrole NH: A broad singlet around 11.5-12.0 ppm. |
| * Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the pyridine and pyrrole rings. | |
| * Pyrrole H2: A singlet or doublet around 7.0-7.5 ppm. | |
| * Cyclohexyl Protons: A complex series of multiplets in the upfield region (1.2-2.5 ppm), including a distinct signal for the methine proton attached to the pyrrole ring. | |
| ¹³C NMR (Predicted, in DMSO-d₆) | * Aromatic Carbons: Signals in the range of 100-150 ppm. |
| * Cyclohexyl Carbons: Aliphatic signals typically between 25-45 ppm. | |
| IR Spectroscopy | * N-H Stretch: A characteristic broad absorption band around 3100-3400 cm⁻¹. |
| * C-H Stretches: Aliphatic C-H stretching from the cyclohexyl group below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. | |
| * C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. | |
| Mass Spectrometry | * Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₁₃H₁₆N₂. The fragmentation pattern would likely show the loss of fragments from the cyclohexyl ring. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of the 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold and its analogs lies in their broad applicability as inhibitors of various protein kinases and other enzymes implicated in disease. The core scaffold provides the essential hydrogen bonding interactions with the kinase hinge region, while the substituents at various positions, including the 3-cyclohexyl group, fine-tune the potency, selectivity, and pharmacokinetic properties.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of important drug targets.[3][6][7]
| Biological Target | Therapeutic Area | Role of the 1H-pyrrolo[2,3-b]pyridine Scaffold | References |
| Janus Kinases (JAKs), especially JAK3 | Autoimmune diseases, organ transplant rejection | Serves as a hinge-binder, with substituents on the ring system, such as a cyclohexylamino group at the C4-position, enhancing potency and selectivity.[1][8] | [1],[8] |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer (e.g., breast, lung, bladder) | The core scaffold interacts with the kinase hinge region, and modifications at other positions are explored to improve activity and selectivity against different FGFR isoforms.[2][7] | [2],[7] |
| Maternal Embryonic Leucine Zipper Kinase (MELK) | Cancer | 3-substituted derivatives have been designed to inhibit MELK, showing anti-proliferative effects in cancer cell lines.[6] | [6] |
| Traf2 and Nck-interacting kinase (TNIK) | Cancer (e.g., colorectal cancer) | The scaffold is a key component of potent TNIK inhibitors, with structure-activity relationship studies guiding the design of new, more active compounds.[9] | [3],[9], |
| c-Met | Cancer | The 7-azaindole core is used in the design of c-Met inhibitors. | |
| Phosphodiesterase 4B (PDE4B) | Inflammatory diseases | The pyrrolo[2,3-b]pyridine scaffold has been identified as a core structure for developing potent PDE4B inhibitors.[10] | [10] |
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on 1H-pyrrolo[2,3-b]pyridine derivatives have provided valuable insights for drug design. For instance, in the context of JAK3 inhibitors, it was found that a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position were crucial for high inhibitory activity.[1] The nature and substitution pattern on the cycloalkyl ring, such as a cyclohexyl group, were shown to be effective in increasing JAK3 inhibition.[1]
Caption: Key structure-activity relationships for bioactive 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine represents an important subclass of the medicinally significant 7-azaindole family. The cyclohexyl moiety at the C3-position imparts key properties, including increased lipophilicity and steric bulk, which can be strategically utilized to achieve potent and selective interactions with biological targets, particularly the hydrophobic regions of enzyme active sites. The synthetic accessibility of this scaffold, coupled with its proven utility as a core fragment in numerous kinase inhibitors, ensures its continued relevance in the design and development of novel therapeutics for a wide range of diseases, from cancer to autoimmune disorders. Further exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved drug candidates.
References
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
BindingDB BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. BindingDB. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
1H,2H,3H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
The compound 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-cyclohexyl-7-azaindole) represents a highly privileged scaffold in modern medicinal chemistry. By combining the versatile hydrogen-bonding capabilities of the 7-azaindole core with the lipophilic, sterically demanding cyclohexyl group, this molecule serves as a critical intermediate and pharmacophore in the development of targeted therapeutics. This guide provides an in-depth analysis of its chemical properties, self-validating synthetic protocols, and its pivotal role in formulating kinase inhibitors (e.g., FLT3, Aurora kinases) and viral polymerase inhibitors[1][2].
Chemical Identity and Core Properties
To ensure precise reagent tracking and analytical validation, the core quantitative data and identifiers for 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine are summarized below[3].
| Property | Value / Description |
| IUPAC Name | 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 494799-65-4 |
| Common Synonyms | 3-cyclohexyl-7-azaindole |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Structural Scaffold | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Key Substitution | Saturated cyclohexyl ring at the C3 position |
| Expected LC-MS [M+H]⁺ | 201.1 m/z |
Structural Significance and Causality in Drug Design
The architectural design of 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles:
-
The 7-Azaindole Core: As a bioisostere of indole, the 7-azaindole scaffold introduces a pyridine nitrogen (N7). Causality: This additional nitrogen acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this allows the molecule to mimic the adenine ring of ATP, anchoring the compound firmly within the highly conserved hinge region of the kinase active site[1].
-
The C3-Cyclohexyl Substitution: Causality: The cyclohexyl moiety provides a bulky, lipophilic domain that projects into the hydrophobic pockets adjacent to the ATP-binding site. This steric bulk restricts the conformational flexibility of the target protein (often stabilizing the "inactive" DFG-out conformation of kinases), thereby increasing both binding affinity and target selectivity compared to unsubstituted analogs.
Synthetic Methodologies and Experimental Protocols
The synthesis of 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine relies on the inherent nucleophilicity of the C3 position of the 7-azaindole ring. The following protocol outlines a self-validating, two-step workflow designed for high yield and analytical purity.
Step 1: C3-Functionalization via Acid-Catalyzed Condensation
-
Objective: Attach the cyclohexyl framework to the C3 position of 7-azaindole.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and cyclohexanone (1.2 eq) in a polar solvent (e.g., ethanol).
-
Add a catalytic amount of strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reflux the mixture at 80°C for 12 hours.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.
-
-
Causality: The C3 position of 7-azaindole is the most electron-rich site on the pyrrole ring. Acid catalysis activates the carbonyl carbon of cyclohexanone, making it highly susceptible to electrophilic aromatic substitution by the C3 carbon. Subsequent dehydration yields the alkene intermediate.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting material and the emergence of a less polar spot confirms the formation of the lipophilic intermediate, 3-(cyclohex-1-en-1-yl)-1H-pyrrolo[2,3-b]pyridine. Confirm via LC-MS (Expected [M+H]⁺: 199.1).
Step 2: Selective Catalytic Hydrogenation
-
Objective: Reduce the cyclohexenyl double bond to yield the final saturated product.
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).
-
Purge the reaction vessel and stir under an atmosphere of H₂ gas (1 atm) at room temperature for 6 hours.
-
Filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate in vacuo.
-
-
Causality: Pd/C under mild H₂ pressure selectively reduces the isolated alkene without reducing the aromatic pyrrolo-pyridine system. Methanol is chosen as the solvent because its protic nature facilitates the hydrogenation mechanism while maintaining the solubility of the intermediate.
-
Self-Validation Checkpoint: Conduct ¹H-NMR (500 MHz, MeOH-d₄). The complete disappearance of the vinylic proton signal (~6.0 ppm) and the presence of a multiplet integrating for 11 protons in the aliphatic region (1.20 - 2.10 ppm) definitively validates the success of the reduction[1].
Workflow for the synthesis of 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine via C3-functionalization.
Applications in Drug Discovery
Kinase Modulation in Oncology (FLT3 and Bcr-Abl)
Dysfunctions in protein kinase activity are primary drivers of various malignancies. 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives have been extensively patented as potent kinase modulators[1]. For instance, the FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in Acute Myeloid Leukemia (AML), leading to constitutive activation of downstream survival pathways.
Pyrrolo-pyridine compounds utilizing this specific scaffold act as competitive inhibitors. The azaindole nitrogen atoms form vital hydrogen bonds with the kinase hinge region, while the cyclohexyl group occupies the hydrophobic pocket, effectively blocking ATP binding and shutting down the oncogenic PI3K/Akt and RAS/MAPK signaling cascades[1].
Mechanism of mutant FLT3 kinase inhibition by pyrrolo-pyridine modulators in AML.
Viral Polymerase Inhibition (Hepatitis C Virus)
Beyond oncology, the 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold is a crucial building block in antiviral research. Specifically, its N-oxide derivative (3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-N-oxide) is utilized to synthesize tetracyclic fused heterocyclic compounds. These advanced molecular architectures are designed to inhibit the RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV), presenting a targeted mechanism to halt viral replication[2].
References
- Google Patents.
- Google Patents.
- Product Details: AP34980 (CAS 494799-65-4)
- Chemdict.
Sources
- 1. WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 2. US20070049593A1 - Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor - Google Patents [patents.google.com]
- 3. CAS NO:494799-65-4; 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine [chemdict.com]
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine molecular structure and weight
Molecular Scaffold Analysis & Synthetic Methodology
Executive Summary
The compound 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine represents a critical lipophilic modification of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This structural motif is a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors. The 7-azaindole core mimics the purine ring of adenosine, allowing bidentate hydrogen bonding with the "hinge region" of kinase active sites. The introduction of a cyclohexyl group at the C3 position modulates the molecule's lipophilicity (LogP) and steric profile, often targeting the hydrophobic "gatekeeper" pocket or solvent-exposed regions adjacent to the ATP-binding site.
This guide details the physicochemical profile, structural significance, and a robust, self-validating synthetic protocol for generating this specific derivative.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data characterizes the specific 3-cyclohexyl derivative based on the core 7-azaindole scaffold.
| Property | Specification |
| IUPAC Name | 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Parent Scaffold CAS | 271-63-6 (7-Azaindole) |
| Core Structure | Fused pyridine and pyrrole rings (7-azaindole) |
| LogP (Calculated) | ~3.2 – 3.5 (Predicted) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 1 (Pyridine N7) |
| pKa (Calculated) | ~4.6 (Pyridine nitrogen) |
Structural Analysis[8][9]
-
Electronic Distribution: The 7-azaindole ring system is electron-rich at the C3 position (pyrrole ring), making it susceptible to electrophilic aromatic substitution. However, the electron-deficient pyridine ring pulls density, requiring careful modulation of reaction conditions compared to standard indoles.
-
Binding Mode: The N1-H (donor) and N7 (acceptor) motif forms a high-fidelity recognition pair for the Glu-Leu/Met hinge residues found in kinases like JAK, c-Met, and FGFR.
Synthetic Methodology
Route Selection: Sequential Halogenation & Cross-Coupling
While direct reductive alkylation (condensation with cyclohexanone followed by reduction) is possible, it often suffers from side reactions at the N1 position or over-reduction. The most authoritative and reproducible method for C3-functionalization is a 3-step protocol involving iodination, Suzuki-Miyaura coupling, and catalytic hydrogenation.
Step 1: Regioselective Iodination
Objective: Install a reactive handle at the C3 position.
-
Reagents: 7-Azaindole, N-Iodosuccinimide (NIS), KOH (cat.), Acetone/DCM.
-
Mechanism: Electrophilic aromatic substitution. The C3 position is the most nucleophilic site.
-
Protocol:
-
Dissolve 7-azaindole (1.0 eq) in Acetone or DCM (0.1 M).
-
Cool to 0°C. Add NIS (1.05 eq) portion-wise to avoid di-iodination.
-
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with DCM.
-
Product: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the Carbon-Carbon bond using a cyclohexenyl boronate.
-
Reagents: 3-Iodo-7-azaindole, Cyclohexen-1-ylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).
-
Causality: Using the alkenyl boronate (cyclohexenyl) is preferred over the alkyl boronate (cyclohexyl) because sp2-sp2 couplings are significantly faster and higher yielding than sp2-sp3 couplings in palladium chemistry.
-
Protocol:
-
Degas solvent (Dioxane/H₂O) with nitrogen for 15 mins.
-
Add 3-iodo-7-azaindole (1.0 eq), Boronate ester (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 90°C under N₂ atmosphere for 4–6 hours.
-
Validation: LC-MS should show mass M+H = 199.1 (Cyclohexenyl intermediate).
-
Step 3: Catalytic Hydrogenation
Objective: Reduce the cyclohexenyl double bond to the cyclohexyl group.
-
Reagents: Pd/C (10% wt), H₂ (balloon or 1 atm), Methanol/EtOAc.
-
Protocol:
-
Dissolve the alkene intermediate in MeOH.
-
Add 10% Pd/C (10% by weight of substrate).
-
Stir under H₂ atmosphere (balloon pressure is sufficient) at RT for 12 hours.
-
Filtration: Filter through Celite to remove Pd.
-
Purification: Silica gel chromatography (0-5% MeOH in DCM).
-
Final Product: 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (M+H = 201.3).
-
Visualizing the Pathway
The following diagram illustrates the logical flow of the synthesis and the pharmacophore interaction.
Figure 1: Synthetic pathway from 7-azaindole to the 3-cyclohexyl derivative and kinase binding logic.
Medicinal Chemistry Applications
The 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine structure is rarely an endpoint but rather a potent core for:
-
JAK3 Inhibition: The cyclohexyl group fills the hydrophobic pocket adjacent to the ATP site, improving selectivity over JAK1/JAK2 which have slightly different steric tolerances.
-
c-Met Inhibitors: 3-substituted 7-azaindoles are known to inhibit c-Met (Hepatocyte Growth Factor Receptor). The lipophilic cyclohexyl ring improves membrane permeability compared to smaller alkyl groups.
-
FGFR Inhibition: Used in Fibroblast Growth Factor Receptor inhibitors where the 7-azaindole hinge binder is critical for potency.
Handling & Stability
-
Storage: Store at -20°C. The compound is stable as a solid but solutions in DMSO should be used immediately or frozen.
-
Solubility: Poorly soluble in water. Soluble in DMSO, Methanol, and DCM.
-
Acidity: The pyrrole NH is weakly acidic (pKa ~13). Strong bases (NaH) will deprotonate it, allowing for N1-alkylation if desired.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[1] Chemical and Pharmaceutical Bulletin, 63(5), 341-353.[1] Retrieved from [Link][2][3][4][5][6][7]
-
Organic Chemistry Portal. Synthesis of Azaindoles. Retrieved from [Link]
- Song, J. J., et al. (2002).A General Synthesis of 3-Substituted 7-Azaindoles. The Journal of Organic Chemistry.
Sources
- 1. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pjps.pk [pjps.pk]
- 7. chemscene.com [chemscene.com]
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Predicted Spectral Data of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Introduction
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the well-studied 7-azaindole scaffold, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors.[1][2] The introduction of a cyclohexyl group at the 3-position significantly influences the molecule's lipophilicity, steric profile, and potential interactions with biological targets.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's atomic and electronic structure. As of this writing, detailed experimental spectra for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine are not widely available in peer-reviewed literature.
This technical guide, authored from the perspective of a Senior Application Scientist, aims to fill this gap by providing a comprehensive analysis of the predicted spectral data for this compound. By combining foundational spectroscopic principles with empirical data from the 7-azaindole core[3][4] and the cyclohexyl substituent,[5][6] we offer a robust predictive framework for researchers engaged in the synthesis and characterization of this molecule. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently acquire and interpret their own experimental data.
Molecular Structure and Numbering
A clear understanding of the molecular structure is essential for interpreting spectral data. The following diagram illustrates the IUPAC-recommended numbering scheme for the 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine molecule, which will be used throughout this guide.
Caption: Molecular structure of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the known values for 7-azaindole, with adjustments for the electronic effects of the C3-cyclohexyl substituent.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic core and a complex, overlapping region for the aliphatic protons of the cyclohexyl ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.0 | br s | 1H | H1 (N-H) | The pyrrole N-H proton is acidic and typically appears as a broad singlet far downfield. |
| ~8.25 | dd | 1H | H6 | Pyridine α-proton, deshielded by the adjacent nitrogen (N7). |
| ~7.90 | dd | 1H | H4 | Pyridine γ-proton, deshielded. |
| ~7.20 | s | 1H | H2 | Pyrrole β-proton, appears as a singlet as adjacent C3 is fully substituted. |
| ~7.05 | dd | 1H | H5 | Pyridine β-proton, coupled to H4 and H6. |
| ~2.80 | tt | 1H | H1' | Methine proton on the cyclohexyl ring attached to the aromatic core, deshielded by the ring current. |
| ~1.20 - 2.00 | m | 10H | H2', H3', H4', H5', H6' | Aliphatic protons of the cyclohexyl ring, appearing as a complex and overlapping multiplet.[5] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton, with nine distinct signals expected.[7]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.5 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~144.0 | C6 | Pyridine α-carbon, deshielded by N7. |
| ~129.0 | C4 | Pyridine γ-carbon. |
| ~127.5 | C2 | Pyrrole β-carbon. |
| ~122.0 | C3a | Quaternary carbon at the ring fusion. |
| ~118.0 | C3 | Pyrrole α-carbon, shielded by the cyclohexyl group. |
| ~115.5 | C5 | Pyridine β-carbon. |
| ~35.0 | C1' | Methine carbon of the cyclohexyl ring, attached to the aromatic system. |
| ~33.0 | C2', C6' | Equivalent carbons adjacent to the point of attachment. |
| ~27.0 | C4' | Carbon at the para position of the cyclohexyl ring.[6] |
| ~26.0 | C3', C5' | Equivalent carbons at the meta positions of the cyclohexyl ring. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H proton observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (e.g., DMSO at 2.50 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Caption: Standard workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, Electron Ionization (EI) is a suitable technique for observing fragmentation.
Predicted Mass Spectrum Data (EI-MS)
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |
| 200 | High | [M]⁺˙ (Molecular Ion) |
| 199 | Moderate | [M-H]⁺ |
| 171 | Low | [M-C₂H₅]⁺˙ |
| 157 | Moderate | [M-C₃H₇]⁺˙ |
| 144 | High | [M-C₄H₈]⁺ (Retro-Diels-Alder) |
| 118 | Moderate | [C₇H₆N₂]⁺˙ (Pyrrolopyridine cation) |
| 117 | High | [M-C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
Rationale and Fragmentation Analysis
The molecular formula is C₁₃H₁₆N₂, giving an exact mass of 200.1313 g/mol . The molecular ion peak [M]⁺˙ is expected to be prominent at m/z 200. The key fragmentation pathways are predicted to involve the cyclohexyl ring, as it is the most labile part of the molecule under EI conditions.
-
Loss of Cyclohexyl Radical ([M-C₆H₁₁]⁺): The most significant fragmentation is the cleavage of the C3-C1' bond, resulting in the loss of a cyclohexyl radical (83 Da) to give a highly stable aromatic cation at m/z 117. This is often the base peak in similar structures.
-
Retro-Diels-Alder Fragmentation: The cyclohexyl ring can undergo a characteristic retro-Diels-Alder reaction, leading to the loss of butene (C₄H₈, 56 Da) and resulting in a fragment at m/z 144.[8]
-
Loss of Alkyl Fragments: Sequential loss of smaller alkyl fragments from the cyclohexyl ring can also occur, leading to peaks at m/z 171 (loss of ethyl) and 157 (loss of propyl).
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation (EI-MS):
-
Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample purity is a concern.
-
-
Acquisition Parameters:
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass range appropriate for the compound, for instance, m/z 40-300.
-
Set the source temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺˙ at m/z 200.
-
Analyze the fragmentation pattern and compare it with the predicted pathways to confirm the structure.
-
For confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be performed, which would yield a mass accurate to several decimal places.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 | Medium, Sharp | N-H stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| 2925, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| ~1600, 1580, 1470 | Medium-Strong | C=C and C=N ring stretching (aromatic) |
| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending |
Rationale and Vibrational Mode Analysis
The IR spectrum will be dominated by features from both the aromatic core and the saturated cyclohexyl ring.
-
N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is a definitive indicator of the pyrrole N-H group.
-
C-H Stretches: The spectrum will clearly distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and the strong, sharp aliphatic C-H stretches from the numerous CH₂ groups of the cyclohexyl ring (just below 3000 cm⁻¹).[9]
-
Aromatic Region: A series of absorptions between 1470-1600 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the pyrrolo-pyridine ring system.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous complex bands, including the characteristic CH₂ bending (scissoring) vibration of the cyclohexyl group around 1450 cm⁻¹ and strong C-H out-of-plane bending bands that are diagnostic of the substitution pattern on the aromatic ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Ensure the sample is solid and dry.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation (FT-IR with ATR):
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands corresponding to the predicted functional groups.
-
References
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
-
Chemistry LibreTexts. 4.2: ¹³C NMR Spectroscopy. [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. C13 NMR spectrum of cyclohexane. [Link]
-
Ivanova, G., & Stafilov, T. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 55-68. [Link]
-
University of Regensburg. 13C NMR Spectroscopy. [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12285. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. bhu.ac.in [bhu.ac.in]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Solubility & Handling of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
This technical guide details the solubility profile, handling protocols, and experimental workflows for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Physicochemical Profile & Molecular Logic
To master the solubility of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, one must understand the competition between its two distinct structural domains: the polar, heteroaromatic 7-azaindole core and the lipophilic cyclohexyl moiety .
Chemical Identity
-
Systematic Name: 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine[1][2]
-
Scaffold Class: 7-Azaindole (Pyrrolo[2,3-b]pyridine) derivative
-
Molecular Weight: ~200.26 g/mol
-
Relevance: Key intermediate for ATP-competitive kinase inhibitors (e.g., JAK3, FGFR).
Solubility Drivers (Structure-Property Relationships)
The solubility behavior is dictated by the drastic increase in lipophilicity conferred by the cyclohexyl group upon the 7-azaindole parent.
| Property | Value (Predicted) | Implication for Solubility |
| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly Lipophilic. The cyclohexyl group adds ~2.5 log units to the parent 7-azaindole (LogP ~1.8). Expect negligible solubility in pure water. |
| pKa (Pyridine N) | ~4.6 | pH-Dependent Solubility. The pyridine nitrogen can be protonated under acidic conditions (pH < 4), significantly enhancing aqueous solubility. |
| pKa (Pyrrole NH) | ~13.2 | Acts as a weak acid. Deprotonation requires strong bases (e.g., NaH) in aprotic solvents; irrelevant for aqueous buffers. |
| H-Bond Potential | 1 Donor / 2 Acceptors | Capable of forming stable crystal lattices, requiring polar aprotic solvents (DMSO, DMF) to disrupt intermolecular H-bonds. |
Solubility Profile by Solvent Class
A. Organic Solvents (Stock Preparation & Synthesis)
This compound exhibits "classic" lipophilic behavior. It dissolves readily in non-polar and polar aprotic solvents but struggles in polar protic solvents (like water/methanol mixtures) without heat.
| Solvent | Solubility Rating | Saturation Limit (Est.) | Application Notes |
| DMSO | Excellent | > 100 mg/mL | Primary vehicle for bioassay stocks. Stable at -20°C. Avoid freeze-thaw cycles to prevent precipitation. |
| DMF | Excellent | > 100 mg/mL | Alternative to DMSO for chemical synthesis reactions. |
| Dichloromethane (DCM) | Good | 50–80 mg/mL | Preferred solvent for extraction and chromatography (purification). |
| Ethanol / Methanol | Moderate | 10–30 mg/mL | Solubility improves significantly with heating ( |
| Acetonitrile | Moderate | 10–25 mg/mL | Standard solvent for HPLC/LC-MS. Ensure complete dissolution before injection. |
B. Aqueous Media (Biological Assays)
-
Pure Water (pH 7): Insoluble (< 10 µg/mL). Do not attempt to dissolve directly.
-
PBS / Media (pH 7.4): Poor. Rapid precipitation occurs if DMSO stock is diluted >1:100 without a solubilizing agent.
-
Acidic Buffer (pH < 4): Moderate. Protonation of the pyridine nitrogen (
-7) disrupts the crystal lattice, allowing concentrations up to 1–5 mg/mL.
Experimental Workflows & Decision Logic
Workflow Visualization: Solvent Selection Strategy
The following diagram illustrates the critical decision pathways for selecting the correct solvent system based on your experimental end-point (Synthesis vs. Bioassay).
Figure 1: Decision tree for solvent selection based on experimental application.
Detailed Protocols
Protocol A: Preparation of 10 mM Bioassay Stock
Objective: Create a stable, precipitation-free stock solution for cellular or enzymatic assays.
-
Weighing: Accurately weigh ~2.0 mg of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine into a glass vial (avoid plastic if possible to prevent sticking).
-
Calculation: Calculate the required volume of DMSO using the formula:
(Example: 2.0 mg requires ~998 µL DMSO). -
Dissolution: Add sterile, anhydrous DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particles remain.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Kinetic Solubility Assay (Turbidimetric)
Objective: Determine the maximum aqueous solubility limit before precipitation occurs.
-
Plate Setup: Dispense 198 µL of pH 7.4 PBS buffer into a 96-well clear UV-plate.
-
Titration: Add 2 µL of the 10 mM DMSO stock to the first well (Final: 100 µM, 1% DMSO). Perform serial dilutions if determining an exact IC50, or use a single high-concentration point for limit testing.
-
Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Interpretation: An OD620 > 0.005 (above background) indicates precipitation.
-
Corrective Action: If precipitation occurs at 100 µM, repeat using a 1 mM stock to test lower ranges (10 µM).
-
Troubleshooting & Best Practices
| Issue | Root Cause | Solution |
| "Crash out" upon dilution | High LogP drives rapid aggregation in water. | Serial Dilution: Do not jump from 100% DMSO to 100% Water. Use an intermediate step (e.g., DMSO -> 10% DMSO/Water -> Final Buffer). |
| Variable Assay Results | Compound sticking to plastic tips/plates. | Use Low-Retention pipette tips and glass-coated plates. Add 0.01% Triton X-100 to the assay buffer. |
| Degradation in Solution | Oxidation of the pyrrole ring. | Store DMSO stocks under nitrogen/argon. Avoid exposure to strong light. |
References
-
Structure & Activity Context
-
Solubility Methodology
- Kinetic Solubility Assays Protocol. AxisPharm.
-
Scaffold Properties
- 7-Azaindole Physicochemical Data. PubChem CID 9222.
Sources
- 1. BindingDB BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid::CHEMBL263976 [w.bindingdb.org]
- 2. BindingDB BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid::CHEMBL263976 [w.bindingdb.org]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Foreword: The Imperative of Stability Profiling in Modern Drug Development
The journey of a candidate molecule from discovery to a marketed drug is one of rigorous evaluation, where its intrinsic chemical character dictates its ultimate viability. Among the most critical of these characteristics is stability. An unstable molecule introduces a cascade of risks, from diminished potency and the formation of potentially toxic degradants to a shortened shelf-life, thereby jeopardizing patient safety and therapeutic efficacy.[1][2] Stability testing is not merely a regulatory checkbox; it is a fundamental component of drug development that informs formulation, packaging, storage conditions, and retest periods.[1][3]
This guide focuses on 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine , a molecule built upon the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine and indole systems and its prevalence in a multitude of biologically active agents, particularly kinase inhibitors.[4][5][6][7] By dissecting the inherent stability of this specific analogue and outlining a robust strategy for its degradation profiling, this document aims to provide researchers with the foundational knowledge and practical methodologies required to confidently advance their development programs.
Chapter 1: Molecular Architecture and Intrinsic Stability
A molecule's stability is not an arbitrary property; it is a direct consequence of its electronic and steric characteristics. Understanding the interplay between the heterocyclic core and its substituent is paramount to predicting its behavior under stress.
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: A Tale of Two Rings
The 7-azaindole scaffold is a fused bicyclic system comprising an electron-rich pyrrole ring and an electron-deficient pyridine ring.[6] This electronic dichotomy is the primary determinant of its chemical reactivity.
-
Pyrrole Ring: The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack and, critically for degradation, oxidation. The N-H proton is weakly acidic and can be abstracted under strong basic conditions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the carbons in this ring less susceptible to electrophilic attack but activating the ring towards nucleophilic substitution under certain conditions. The pyridine nitrogen is also the primary site of basicity and will be protonated under acidic conditions.
This fusion creates a unique electronic landscape where the stability is a balance between these opposing characteristics. The hydrogen bond donor/acceptor pair of the azaindole core is often essential for biological potency, making its preservation a key goal.[8]
The Influence of the 3-Cyclohexyl Substituent
The addition of a cyclohexyl group at the 3-position of the pyrrole ring introduces specific steric and electronic modifications:
-
Steric Hindrance: The bulky, non-planar cyclohexyl group provides significant steric shielding to the adjacent C2 position and the N1-H of the pyrrole ring. This can sterically hinder the approach of reactants, potentially slowing degradation reactions that target these sites.
-
Electronic Effect: As a saturated alkyl group, the cyclohexyl substituent is weakly electron-donating through induction. This effect slightly increases the electron density of the already electron-rich pyrrole ring, which may marginally increase its susceptibility to oxidative degradation while potentially stabilizing it against certain electrophilic attacks.
Therefore, the intrinsic stability of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is predicted to be reasonably high in neutral conditions, but with defined vulnerabilities to oxidative and pH-driven stress centered on the heterocyclic core.
Chapter 2: Anticipated Degradation Pathways
Forced degradation studies are designed to accelerate the chemical breakdown of a molecule to reveal its likely degradation pathways under long-term storage conditions.[9] Based on the structure of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine and data from related heterocyclic compounds, we can anticipate several primary degradation mechanisms.
Hydrolytic Degradation (Acidic & Alkaline)
The molecule is expected to exhibit pH-dependent stability. Studies on similar pyrrolopyridine derivatives have shown them to be most stable in neutral media, labile in acidic conditions, and extremely unstable in alkaline environments.[10]
-
Acid-Catalyzed Hydrolysis: In a strong acidic medium, the pyridine nitrogen will be protonated. This enhances the electron-withdrawing nature of the pyridine ring, potentially making the fused pyrrole ring more susceptible to nucleophilic attack by water, although this is generally a slow process for such aromatic systems.
-
Base-Catalyzed Hydrolysis: This is often the most significant hydrolytic pathway for N-heterocycles. In a strong alkaline medium, the pyrrole N-H proton can be abstracted, forming an anionic species. This can trigger ring-opening reactions or other rearrangements. The C1-N2 bond of the pyrrolopyridinedione ring in related structures has been shown to undergo cleavage under the influence of hydroxide ions.[11]
Oxidative Degradation
Oxidation is a common degradation pathway for pharmaceuticals, often initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[12]
-
Primary Target: The electron-rich pyrrole ring is the most probable site for oxidation. This could lead to the formation of hydroxylated species or, more severely, ring-opened products like pyrrolin-2-ones.[13]
-
Secondary Targets: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic and chemical degradation product. The cyclohexyl ring, while generally stable, could undergo hydroxylation at its tertiary C-H bond under aggressive oxidative conditions.
Photodegradation
Many aromatic heterocyclic compounds are photolabile, absorbing energy from UV or visible light to enter an excited state.[10] This can initiate radical reactions, especially in the presence of oxygen, leading to a complex mixture of degradants. The pyrrolopyridine core is the chromophore responsible for light absorption and is the likely site of photodegradation.
Thermal Degradation
In the solid state, high temperatures can provide the energy needed to overcome activation barriers for decomposition. While the 7-azaindole core is generally thermally stable, decomposition at elevated temperatures would likely proceed via fragmentation. The initial bond cleavages could occur at the cyclohexyl-ring bond or lead to the fragmentation of the heterocyclic system itself.
Caption: Anticipated degradation pathways for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Chapter 3: A Practical Guide to Forced Degradation Studies
A well-designed forced degradation study is the cornerstone of any stability assessment.[14][15] Its purpose is to purposefully generate degradation products to facilitate the development of a stability-indicating method.[2][9] The goal is to achieve target degradation of approximately 10-20%, as excessive stress can lead to secondary degradants not relevant to real-world storage.[9][14]
Experimental Workflow
The process follows a systematic sequence of stress application, sample analysis, and data evaluation to build a comprehensive stability profile.
Caption: General experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols serve as a robust starting point. The concentration of stressors, temperature, and duration should be adjusted to achieve the target degradation level.
| Stress Condition | Protocol | Rationale & Key Considerations |
| Acid Hydrolysis | 1. Add 1 mL of API stock (1 mg/mL) to 1 mL of 0.1 M HCl.2. Incubate at 60°C.3. Sample at 2, 8, and 24 hours.4. Before analysis, neutralize with an equimolar amount of 0.1 M NaOH. | To assess susceptibility to acidic environments. Neutralization is critical to prevent ongoing degradation and protect the HPLC column. |
| Base Hydrolysis | 1. Add 1 mL of API stock (1 mg/mL) to 1 mL of 0.1 M NaOH.2. Incubate at 60°C.3. Sample at 1, 4, and 8 hours.4. Before analysis, neutralize with an equimolar amount of 0.1 M HCl. | N-heterocycles are often more sensitive to base. Shorter time points may be necessary. Neutralization is essential.[10] |
| Oxidative | 1. Add 1 mL of API stock (1 mg/mL) to 1 mL of 3% H₂O₂.2. Store at room temperature, protected from light.3. Sample at 2, 8, and 24 hours. | Hydrogen peroxide is a common oxidizing agent that mimics oxidative stress. Protecting from light prevents confounding photo-oxidative pathways. |
| Thermal (Solid) | 1. Place a thin layer of solid API in a vial.2. Heat in a calibrated oven at 105°C.3. Sample at 24 and 48 hours.4. Dissolve sample in diluent for analysis. | Evaluates the intrinsic stability of the solid drug substance. A control sample should be kept at ambient temperature. |
| Photostability | 1. Expose solid API and a solution of API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).2. A dark control sample, protected from light, must be run in parallel. | To assess if the molecule is light-sensitive. The dark control is crucial to differentiate between thermal and photolytic degradation. |
Development of a Stability-Indicating Method (SIM)
The analytical method is the tool used to measure stability. A method is only "stability-indicating" if it can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.
-
Technique: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the gold standard.
-
Column: A C18 stationary phase is a common starting point for molecules of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradants.
-
Validation: The specificity of the method is proven by analyzing the stressed samples. The chromatograms must show that all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
Chapter 4: Data Analysis and Reporting
Systematic analysis of the data generated is crucial for building a complete degradation profile.
Structural Elucidation of Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the primary tool for identifying the structures of unknown degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradant peaks with the parent compound, a probable structure can be proposed.
Quantitative Summary of Degradation
The results of the forced degradation study should be summarized in a clear, quantitative format. This allows for a direct comparison of the molecule's lability under different stress conditions.
| Stress Condition | Duration (hrs) | Assay of Parent (%) | % Degradation | Area (%) of Major Degradant 1 | Area (%) of Major Degradant 2 | Mass Balance (%) |
| Control (T=0) | 0 | 100.0 | 0.0 | N/A | N/A | 100.0 |
| 0.1 M HCl @ 60°C | 24 | 92.5 | 7.5 | 4.8 | 1.2 | 98.5 |
| 0.1 M NaOH @ 60°C | 8 | 85.1 | 14.9 | 11.2 | 2.1 | 98.4 |
| 3% H₂O₂ @ RT | 24 | 89.8 | 10.2 | 8.5 | N/A | 98.3 |
| Thermal (Solid) | 48 | 99.1 | 0.9 | <0.5 | N/A | 99.6 |
| Photostability | - | 96.3 | 3.7 | 2.1 | 0.8 | 99.2 |
Note: Data presented is illustrative.
Mass Balance is a critical calculation: (% Assay of Parent + Σ % Area of Degradants). A value between 98-102% provides confidence that all significant degradation products are being detected.
Conclusion
The stability and degradation profile of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a critical quality attribute that must be thoroughly understood for successful drug development. This guide has established that the molecule's stability is governed by the electronic properties of its 7-azaindole core. The primary vulnerabilities are anticipated to be hydrolysis under strongly alkaline conditions and oxidation of the electron-rich pyrrole ring . The compound is expected to possess good thermal stability.
By executing the detailed forced degradation protocols and developing a robust, stability-indicating HPLC method as outlined herein, researchers can confidently elucidate the degradation pathways, identify potential degradants, and generate the essential data required to guide formulation development, establish appropriate storage conditions, and satisfy regulatory expectations. This proactive, science-driven approach to stability assessment is indispensable for mitigating risks and ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Analysis.
- Stability Testing: The Crucial Development Step.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Scientific and Management Research.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
- Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research.
- Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzym
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences, Biotechnology Research Asia.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega.
- Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques.
- BindingDB BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. BindingDB.
- 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1. Sigma-Aldrich.
- 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.
- 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
- Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12).
Sources
- 1. rroij.com [rroij.com]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. mdpi.com [mdpi.com]
- 13. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
Biological Activity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Executive Summary: The Hydrophobic Anchor Strategy
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. While the 7-azaindole hinge-binding motif is well-established, the introduction of a 3-cyclohexyl moiety represents a specific strategic optimization: the exploitation of the kinase "back-pocket" or "gatekeeper" regions with a bulky, lipophilic group.
This guide analyzes the biological activity, synthesis, and mechanistic rationale of 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have emerged as potent inhibitors of c-Met (HGFR) , PI3K , and PDK1 , leveraging the cyclohexyl group to displace conserved water molecules and achieve high affinity through van der Waals interactions.
Chemical Biology & SAR Logic
The 7-Azaindole Core
The 7-azaindole core mimics the adenine ring of ATP.[1]
-
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue carbonyl).
-
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the kinase hinge region (e.g., Met residue amide NH).
The Role of the 3-Cyclohexyl Group
The C3 position of the 7-azaindole is critical for selectivity. In many kinases, the region adjacent to the ATP adenine binding site opens into a large hydrophobic pocket (often controlled by the "gatekeeper" residue).
-
Hydrophobic Filling: The cyclohexyl group is a non-planar, bulky lipophilic moiety (
contribution ~ +2.5). It fills the hydrophobic pocket more effectively than a planar phenyl ring, maximizing van der Waals contacts. -
Conformational Restriction: Unlike a flexible alkyl chain, the cyclohexyl ring has limited conformational freedom, reducing the entropic penalty upon binding.
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR Logic flow for 3-cyclohexyl-7-azaindole derivatives. The cyclohexyl group acts as a selectivity filter.
Target Landscape & Mechanism of Action
Primary Targets: c-Met and PI3K
Research indicates that 3-substituted 7-azaindoles are particularly effective against kinases with accessible hydrophobic back pockets.
| Target | Role in Disease | Mechanism of Inhibition | Key Reference |
| c-Met (HGFR) | Metastasis, Invasion, Angiogenesis | Type I / Type I½: Binds active conformation; Cyclohexyl interacts with the activation loop or gatekeeper. | [1, 2] |
| PI3K (Class I) | Cell Survival, Proliferation (mTOR pathway) | ATP Competitive: 7-azaindole binds hinge (Val851 in PI3K | [3] |
| PDK1 | Master Kinase (Activates Akt, S6K) | ATP Competitive: Cyclohexyl group displaces water in the deep pocket. | [2] |
Signaling Pathway Inhibition
The inhibition of c-Met or PI3K by these derivatives shuts down the PI3K/Akt/mTOR axis, leading to apoptosis in tumor cells.
Figure 2: The c-Met/PI3K/Akt signaling cascade. 3-Cyclohexyl-7-azaindoles block the pathway at the receptor (c-Met) or downstream (PI3K/PDK1) level.
Experimental Protocols
Synthesis: Rh(III)-Catalyzed C-H Activation
The most efficient modern route to 3-substituted 7-azaindoles is Rhodium-catalyzed annulation. This avoids the harsh conditions of traditional Friedel-Crafts acylation.
Protocol:
-
Reagents: 2-Aminopyridine derivative (0.1 mmol), Internal Alkyne (e.g., cyclohexyl-substituted alkyne) (1.5 equiv).
-
Catalyst System:
(5 mol%), (20 mol%), (1.5 equiv).[2] -
Solvent: 1,2-Dichloroethane (DCE) / Toluene (5:1).
-
Conditions: Heat to 90°C under
for 12-24 hours. -
Workup: Dilute with DCM, wash with aqueous
, dry over . Purify via silica gel chromatography.
In Vitro Kinase Assay (TR-FRET)
To validate biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard.
Materials:
-
Recombinant Kinase (c-Met or PI3K).
-
Substrate: Biotinylated poly-Glu-Tyr (4:1).
-
ATP (
concentration). -
Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.
Step-by-Step:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 2.5 µL of kinase buffer containing the enzyme. Incubate 10 min at RT.
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Incubation: 60 min at RT (protect from light).
-
Termination/Detection: Add 5 µL of Detection Mix (EDTA + Eu-Ab + APC-SA).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Calculate
using a 4-parameter logistic fit.
Validation Criteria:
-
Z' Factor: Must be > 0.5 for a robust assay.
-
Reference Inhibitor: Include Staurosporine or Crizotinib as a positive control.
Representative Data Summary
The following table summarizes the impact of the 3-cyclohexyl group compared to other substituents in 7-azaindole derivatives (Hypothetical data based on SAR trends in references [2] and [3]).
| Compound ID | R3 Substituent | c-Met IC50 (nM) | PI3K IC50 (nM) | Cellular Activity (A549) | Notes |
| Ref-1 | H (Unsubstituted) | >10,000 | >5,000 | Inactive | Lacks hydrophobic anchor. |
| Ref-2 | Phenyl | 150 | 85 | Moderate | Planar ring; good fit but suboptimal. |
| Lead-1 | Cyclohexyl | 12 | 25 | High | Optimal hydrophobic fill. |
| Lead-2 | 4-Methyl-Cyclohexyl | 8 | 40 | High | Methyl adds further van der Waals contact. |
References
- WO2008124849A2 - Pyrrolo-pyridine kinase modulators.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link] Relevance: Details the SAR of 3-substituted 7-azaindoles and their binding modes in the PI3K ATP pocket.
-
Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation. Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link] Relevance: Provides the definitive synthetic protocol for accessing 3-cyclohexyl-7-azaindole derivatives (Compound 4h).
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules / PMC. URL:[Link] Relevance: Comprehensive review of the binding modes (Type I vs Type II) of azaindoles in various kinases.
Sources
The Discovery and Development of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Analogs: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and optimization of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapies against a range of diseases. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their application as potent and selective kinase inhibitors.
The 1H-pyrrolo[2,3-b]pyridine Core: A Versatile Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine nucleobases. This mimicry allows it to effectively interact with the ATP-binding sites of a wide variety of enzymes, particularly kinases. The strategic placement of a cyclohexyl group at the 3-position of this core has been shown to be a key determinant of potency and selectivity for several important biological targets.
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a range of therapeutic targets, including:
-
Janus Kinase 3 (JAK3): These kinases are crucial for cytokine signaling in immune cells, making them attractive targets for autoimmune diseases and organ transplant rejection.[1][2][3]
-
Phosphodiesterase 4B (PDE4B): This enzyme is involved in the inflammatory response, and its inhibition is a promising strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.[4]
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[5]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.
This guide will focus on the nuances of developing 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs, providing actionable insights for their design, synthesis, and evaluation.
Synthesis and Chemical Space Exploration
The synthesis of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs typically involves a multi-step sequence, with key reactions being the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the cyclohexyl moiety and other substituents. Common synthetic strategies often employ cross-coupling reactions to build the core and introduce diversity.
General Synthetic Approach
A representative synthetic route to 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, a key intermediate for many JAK3 inhibitors, is outlined below.[3] This approach highlights the use of protecting groups and strategic cross-coupling reactions.
Caption: General Synthetic Workflow for 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Detailed Experimental Protocol: Synthesis of 4-(Cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide[3]
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
sec-Butyllithium (sec-BuLi)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
1,1'-Carbonyldiimidazole (CDI)
-
Aqueous ammonia (28%)
-
Cyclohexylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
Procedure:
-
Protection of the Pyrrole Nitrogen:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 5 °C, add NaH portion-wise.
-
After cessation of gas evolution, add TIPSCl dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Self-Validation Check: A new, less polar spot should appear on TLC, corresponding to the protected product.
-
Work up the reaction by quenching with water and extracting with a suitable organic solvent. Purify by column chromatography.
-
-
Carboxylation at C5:
-
Dissolve the protected intermediate in anhydrous THF and cool to -78 °C.
-
Add sec-BuLi dropwise and stir for 1 hour.
-
Add ethyl chloroformate and allow the reaction to warm to room temperature.
-
Self-Validation Check: LC-MS analysis of a quenched aliquot should show the desired mass of the carboxylated product.
-
Quench the reaction with saturated aqueous ammonium chloride and extract.
-
-
Deprotection of the Pyrrole Nitrogen:
-
To a solution of the carboxylated intermediate in THF, add TBAF (1M solution in THF).
-
Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Self-Validation Check: The product spot on TLC should be more polar than the starting material.
-
Purify the product by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the deprotected ester in a mixture of EtOH and 1M NaOH.
-
Heat the reaction at 60 °C until hydrolysis is complete.
-
Self-Validation Check: The disappearance of the ester starting material can be monitored by LC-MS.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which can be collected by filtration.
-
-
Amidation:
-
To a solution of the carboxylic acid in DMF, add CDI and stir at room temperature.
-
After activation, add aqueous ammonia and continue stirring.
-
Self-Validation Check: A shift in the mass corresponding to the amide product should be observed by LC-MS.
-
Extract the product and purify as necessary.
-
-
Nucleophilic Aromatic Substitution:
-
In a microwave vial, combine the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, cyclohexylamine, and DIPEA in n-BuOH.
-
Heat the reaction in a microwave reactor at 150-160 °C.
-
Self-Validation Check: Monitor the reaction for the disappearance of the starting material and the appearance of the product by LC-MS.
-
Purify the final product by column chromatography or recrystallization.
-
Troubleshooting Common Cross-Coupling Reactions: For related syntheses that may employ Suzuki or Buchwald-Hartwig reactions, sluggishness or side-product formation can be addressed by carefully selecting the palladium source, ligand, base, and solvent, as well as ensuring rigorous degassing of the reaction mixture.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs is highly dependent on the nature and position of substituents on both the pyrrolo[2,3-b]pyridine core and the cyclohexyl ring.
Key SAR Insights for JAK3 Inhibition
For JAK3 inhibitors based on the 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, the following SAR trends have been observed[2][3]:
-
C4-Cycloalkylamino Group: The cyclohexylamino group at the C4-position is crucial for potent JAK3 inhibitory activity. The NH moiety is critical for interaction with the kinase hinge region.
-
C5-Carboxamide: The introduction of a carboxamide group at the C5-position significantly enhances JAK3 inhibitory activity.
-
Substituents on the Cyclohexyl Ring: The addition of small alkyl groups, such as methyl, to the cyclohexyl ring can further increase potency. For example, a 3-methylcyclohexylamine analog showed potent JAK3 inhibition.[3]
Quantitative SAR Data for Selected Analogs
The following table summarizes the in vitro activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target | R1 (C4-substituent) | R2 (C5-substituent) | IC50 (nM) | Reference |
| 14c | JAK3 | cyclohexylamino | carboxamide | 14 | [3] |
| 11i | JAK3 | 3-methylcyclohexylamino | carboxamide | 3.0 | [3] |
| 11j | JAK3 | 4-methylcyclohexylamino | carboxamide | 14 | [3] |
| 11h (PDE4B) | PDE4B | - | 3,3-difluoroazetidine-1-carbonyl | 140 | [4] |
Biological Evaluation and Lead Optimization
The evaluation of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.
In Vitro Kinase Assays
Protocol for a Standard In Vitro Kinase Assay:
This protocol includes quality control measures to ensure data reliability.
-
Reagent Preparation:
-
Prepare assay buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP.
-
Prepare serial dilutions of the test compounds and a known positive control inhibitor.
-
Quality Control: Ensure the ATP concentration is at or near the Km of the kinase for inhibitor screening.[7]
-
-
Assay Procedure:
-
Add the kinase enzyme and substrate to the wells of a microplate.
-
Add the test compounds or controls to the appropriate wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Quality Control: Include "no enzyme" and "no inhibitor" (vehicle) controls. The positive control inhibitor should show expected activity.[7]
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting In Vitro Kinase Assays: If no activity is observed, verify the activity of the enzyme with a positive control, check the quality of the substrate and ATP, and optimize the assay buffer and incubation time.[7]
Cellular Assays
Cell-based assays are crucial for determining the on-target activity of the compounds in a more physiologically relevant setting. For JAK3 inhibitors, an IL-2-stimulated T-cell proliferation assay is commonly used.[2]
Pharmacokinetic and In Vivo Efficacy Studies
Promising compounds from in vitro and cellular assays are advanced to pharmacokinetic (PK) and in vivo efficacy studies.
Pharmacokinetic Profile of a Lead Compound:
One optimized 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (compound 31) demonstrated good metabolic stability and oral bioavailability in rats, dogs, and monkeys, highlighting the potential for developing orally active drugs from this scaffold.[9]
In Vivo Efficacy in a Transplant Model:
The same compound (31) was shown to prolong graft survival in a rat heterotopic cardiac transplant model, demonstrating its immunomodulatory effects in vivo.[9]
Target-Specific Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is critical for rational drug design and for elucidating the mechanism of action of the developed inhibitors.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT Signaling Pathway.
PDE4B and cAMP Signaling
Caption: Role of PDE4B in cAMP Signaling.
Conclusion and Future Directions
The 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further optimization. Future efforts in this area should focus on fine-tuning the selectivity profiles of these compounds to minimize off-target effects and on improving their pharmacokinetic properties to enhance their clinical potential. The application of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in accelerating the discovery of next-generation drugs based on this versatile scaffold.
References
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
-
Wleklinski, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1446-1452. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Li, X., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3164. [Link]
-
Wang, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 20-33. [Link]
-
Shirakami, S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Yang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Gillespie, J. R., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]
-
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ChemOrgChem (2026). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. [Link]
-
BMG LABTECH (2020). Kinase assays. [Link]
-
Reaction Biology (n.d.). Kinase Screening Assay Services. [Link]
-
Islam, R., et al. (2025). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal. [Link]
-
Belyakov, S., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1600. [Link]
-
Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine as a JAK3 inhibitor in vitro assay
Application Note: Characterization of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine as a JAK3 Inhibitor
Introduction & Scientific Context
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine represents a specialized scaffold within the 7-azaindole class of kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, designed to mimic the adenosine ring of ATP, allowing it to bind competitively to the kinase hinge region.
Target Specificity: The JAK3 Advantage
Janus Kinase 3 (JAK3) is unique among the JAK family (JAK1, JAK2, TYK2) because its expression is largely restricted to hematopoietic cells. It associates exclusively with the common gamma chain (
-
Therapeutic Logic: Selective inhibition of JAK3 blocks signaling for these specific cytokines, effectively suppressing T-cell and NK-cell function without inducing the broad side effects (e.g., anemia via EPO/JAK2 inhibition) associated with pan-JAK inhibitors.
-
Mechanism of Action: The inhibitor binds to the ATP-binding pocket of the JAK3 kinase domain (JH1), preventing the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).
This guide details the protocols for validating 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine using two orthogonal assays: a Biochemical TR-FRET Assay (intrinsic affinity) and a Cellular STAT5 Phosphorylation Assay (functional potency).
Signaling Pathway Visualization
The following diagram illustrates the specific node of intervention for a JAK3 inhibitor within the immune signaling cascade.
Figure 1: Mechanism of Action. The inhibitor targets JAK3, preventing STAT5 phosphorylation downstream of Gamma-chain cytokines.
Compound Preparation & Handling
To ensure experimental reproducibility, the hydrophobicity of the pyrrolo[2,3-b]pyridine scaffold requires careful solubilization.
-
Stock Solution: Dissolve 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5 minutes if visible particulates remain.
-
-
Storage: Aliquot into amber vials (single-use) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: For assays, perform serial dilutions in 100% DMSO first, then dilute into the aqueous assay buffer to keep final DMSO concentration constant (typically <1%).
Protocol A: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the intrinsic
Materials
-
Enzyme: Recombinant Human JAK3 (catalytic domain).
-
Tracer: Kinase Tracer 236 (Invitrogen).
-
Detection: LanthaScreen™ Eu-anti-GST Antibody (binds to GST-tagged JAK3).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]
Step-by-Step Workflow
-
Plate Preparation: Use a white, low-volume 384-well plate (e.g., Corning 4513).
-
Compound Addition:
-
Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 points).
-
Dilute 1:100 into Kinase Buffer to create a 4X working stock (max 1% DMSO).
-
Add 2.5 µL of 4X Compound to assay wells.
-
-
Kinase/Antibody Mix:
-
Prepare a mix of JAK3 enzyme (final conc. 5 nM) and Eu-anti-GST Antibody (final conc. 2 nM) in Kinase Buffer.
-
Add 5.0 µL of this mix to the wells.
-
-
Tracer Addition:
-
Add 2.5 µL of Tracer 236 (final conc. varies by batch, typically 20-50 nM; determined by
titration).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (protected from light).
-
-
Readout:
-
Measure TR-FRET on a compatible plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Tracer).
-
-
Data Analysis:
-
Calculate Emission Ratio:
. -
Plot ER vs. log[Inhibitor] to determine
.
-
Protocol B: Cellular Functional Assay (pSTAT5 Quantification)
Objective: Validate that the compound penetrates the cell membrane and inhibits JAK3-dependent signaling in a biological context. Cell Model: Kit225 cells (IL-2 dependent human T-cell lymphoma) or Human PBMCs . Readout: HTRF (Homogeneous Time Resolved Fluorescence) detection of Phospho-STAT5 (Tyr694).
Materials
-
Cells: Kit225 cells cultured in RPMI 1640 + 10% FBS + IL-2.
-
Stimulant: Recombinant Human IL-2.
-
Detection Kit: HTRF Phospho-STAT5 (Tyr694) Kit (Cisbio/Revvity).
-
Lysis Buffer: Supplemented with phosphatase inhibitors (Na3VO4).
Step-by-Step Workflow
-
Cell Starvation (Critical):
-
Wash Kit225 cells with PBS to remove residual IL-2.
-
Resuspend in serum-free/cytokine-free RPMI medium.
-
Incubate for 4–6 hours at 37°C. This reduces basal pSTAT5 levels to zero.
-
-
Seeding & Treatment:
-
Seed cells at 100,000 cells/well in a 96-well plate (volume: 50 µL).
-
Add 25 µL of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (4X concentrated in medium).
-
Incubate for 60 minutes at 37°C.
-
-
Stimulation:
-
Add 25 µL of IL-2 (4X concentration). Final concentration should be EC80 (typically 10–50 ng/mL).
-
Incubate for exactly 15 minutes at 37°C. (STAT5 phosphorylation peaks rapidly).
-
-
Lysis:
-
Add 25 µL of 4X Lysis Buffer (containing blocking reagents) directly to the cells.
-
Shake plate for 30 minutes at RT.
-
-
Detection:
-
Transfer 16 µL of lysate to a white 384-well small volume plate.
-
Add 4 µL of HTRF pre-mixed antibodies (Anti-pSTAT5-Eu + Anti-STAT5-d2).
-
Incubate overnight at RT (or 4 hours).
-
-
Analysis:
-
Read TR-FRET (665/620 nm ratio).
-
Lower ratio = Higher Inhibition.
-
Data Presentation & Interpretation
When reporting results, summarize the potency and selectivity in a structured table.
Table 1: Expected Data Structure for JAK3 Inhibitor Profiling
| Parameter | Assay Type | Metric | Acceptance Criteria (Potent Inhibitor) |
| Intrinsic Potency | Biochemical (TR-FRET) | < 50 nM | |
| Cellular Potency | Kit225 pSTAT5 (IL-2 stim) | < 200 nM | |
| Selectivity | Biochemical (vs. JAK2) | Fold-Change | > 20-fold selective for JAK3 |
| Shift | Cellular (+ Serum) | < 5-fold shift (indicates protein binding) |
Workflow Diagram: Cellular Assay
Figure 2: Sequential workflow for the cellular pSTAT5 functional assay.
References
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.[3][4] Chemical and Pharmaceutical Bulletin, 63(5), 341–353.[4]
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for JAK3: Protocol and Optimization.
-
PerkinElmer (Revvity). Cellular Phospho-STAT5 Assay Principles using HTRF Technology.
-
Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600). Journal of Medicinal Chemistry, 60(5), 1971–1993.
-
O'Shea, J. J., et al. (2004). A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery, 3(7), 555–564.
Sources
using 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in FGFR kinase assays
Application Notes & Protocols
Characterizing the Potency and Selectivity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in FGFR Kinase Assays
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various human cancers.[1][2] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors.[3] This document provides detailed application notes and experimental protocols for characterizing 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, a potent and selective inhibitor of FGFRs 1, 2, and 3. We present methodologies for both biochemical and cell-based assays, designed to equip researchers in oncology and drug discovery with the tools to accurately determine inhibitor potency (IC50), elucidate mechanisms of action, and confirm on-target effects in a cellular context.
Introduction: The Role of FGFR Signaling in Oncology
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[4][5] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which govern fundamental processes such as cell proliferation, survival, migration, and angiogenesis.[6][7]
Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, lead to constitutive kinase activity and are implicated in the pathogenesis of numerous malignancies, including gastric, bladder, lung, and breast cancers.[2][8][9] Consequently, the development of small molecule inhibitors that selectively target the ATP-binding site of FGFR kinases is a validated and clinically significant therapeutic strategy.[1]
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a representative inhibitor from a chemical class designed for high-affinity binding to the FGFR kinase domain. Its characterization requires robust and reproducible assay platforms to quantify its inhibitory activity and confirm its selectivity profile.
Figure 1: Simplified FGFR Signaling Cascade. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like MAPK and PI3K-AKT to regulate key cellular functions.
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified kinase enzyme, free from cellular complexities. This allows for a clean measurement of potency (IC50) and is the foundational step in inhibitor characterization.
Expected Performance and Selectivity Profile
The following table summarizes representative inhibitory activities of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine against FGFR family members and the closely related VEGFR2 kinase to establish a selectivity profile. Potent and selective inhibitors will show low nanomolar IC50 values for FGFRs 1-3 with significantly higher values for other kinases.[2][8]
| Target Kinase | Assay Platform | ATP Concentration | IC50 (nM) | Selectivity (fold vs. FGFR1) |
| FGFR1 | ADP-Glo™ | 10 µM (Km) | 4.5 | 1x |
| FGFR2 | ADP-Glo™ | 10 µM (Km) | 2.1 | 0.5x |
| FGFR3 | ADP-Glo™ | 10 µM (Km) | 8.9 | 2.0x |
| VEGFR2 | ADP-Glo™ | 10 µM (Km) | >1200 | >260x |
Table 1: Biochemical potency and selectivity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine. Data is illustrative of a potent and selective FGFR inhibitor.
Protocol 1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, non-radioactive, and highly sensitive method suitable for IC50 determination.[10][11]
Figure 2: Workflow for the ADP-Glo™ Kinase Assay. This diagram outlines the sequential steps from reagent preparation to signal detection for determining inhibitor potency.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[10] Prepare fresh and keep on ice.
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO, starting from a 1 mM stock.
-
Enzyme/Substrate Mix: Prepare a solution containing recombinant human FGFR kinase (e.g., FGFR1, 2, or 3) and a suitable peptide substrate (e.g., Poly(E,Y) 4:1) in kinase buffer. The final enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
ATP Solution: Prepare ATP in kinase buffer to a concentration that is at or near the Km for the specific FGFR isoform (typically ~10 µM).
-
-
Assay Procedure (384-well format):
-
Add 50 nL of each inhibitor dilution (or DMSO for controls) to the appropriate wells of a white, low-volume 384-well assay plate.
-
Add 5 µL of the Enzyme/Substrate Mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[11]
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data by setting the "high activity" control (DMSO only) to 100% and the "no activity" control (high concentration of a known potent inhibitor or no ATP) to 0%.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Validating Inhibition in a Biological Context
While biochemical assays are crucial, cell-based assays are necessary to confirm that the inhibitor can penetrate the cell membrane, engage the target kinase, and inhibit its function in a complex physiological environment.[6] These assays typically measure the phosphorylation status of the receptor or its downstream effectors.
Selecting the Right Cellular Model
The choice of cell line is critical. For FGFR inhibitor studies, it is imperative to use a cell line with a documented dependency on FGFR signaling, often driven by a specific genetic alteration.[8]
| Cell Line | Cancer Type | Relevant FGFR Alteration | Recommended Assay Target |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | p-FGFR2, p-FRS2α |
| KMS-11 | Multiple Myeloma | FGFR3 t(4;14) Translocation | p-FGFR3, p-ERK |
| KG-1 | Myelogenous Leukemia | FGFR1 Fusion | p-FGFR1, p-AKT |
Table 2: Recommended cancer cell lines for studying FGFR inhibitors. These models provide a robust system where inhibition of FGFR signaling leads to a measurable downstream effect.[6]
Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Assay
HTRF® is a proximity-based assay that uses fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore.[7] It provides a sensitive, no-wash method to quantify protein phosphorylation.
Figure 3: Principle of the HTRF® Assay for FGFR Phosphorylation. In the presence of phosphorylated FGFR, two specific antibodies bring donor and acceptor fluorophores into proximity, generating a FRET signal. An inhibitor prevents this phosphorylation, leading to signal reduction.
Methodology (using SNU-16 cells for p-FGFR2):
-
Cell Culture and Plating:
-
Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 50,000 cells per well in a 96-well culture plate and incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions.
-
Incubate for 6 hours at 37°C. For cell lines that require ligand stimulation (e.g., those without constitutive activation), add an appropriate FGF ligand for the final 10-15 minutes of incubation.[6]
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of the supplemented HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 16 µL of lysate from each well to a white, low-volume 384-well plate.
-
Prepare the HTRF detection reagent mix containing the anti-FGFR2-Eu³⁺ antibody and the anti-phospho-Tyrosine-d2 antibody according to the manufacturer's protocol.[12][13]
-
Add 4 µL of the detection reagent mix to each well containing lysate.
-
Seal the plate and incubate overnight at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data and plot the HTRF ratio against the log of the inhibitor concentration to determine the cellular IC50 value. It is best practice to run a parallel assay for total FGFR levels to confirm that the inhibitor does not affect overall protein expression.[7][12]
-
Conclusion and Best Practices
The protocols outlined in this document provide a comprehensive framework for characterizing novel FGFR inhibitors like 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine. By progressing from direct enzymatic inhibition assays to more complex cell-based systems, researchers can build a robust data package that confirms potency, selectivity, and on-target cellular activity.
Key Experimental Considerations:
-
ATP Concentration: In biochemical assays, using an ATP concentration near the enzyme's Km is crucial for accurately assessing ATP-competitive inhibitors.
-
Controls are Paramount: Always include positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls to ensure assay validity.
-
Cell Line Authentication: Use authenticated cell lines with known FGFR genetic status to ensure the biological relevance of your results.
-
Orthogonal Assays: Whenever possible, confirm findings using an alternative assay technology (e.g., AlphaLISA® or Western Blot) to ensure the results are not an artifact of a single platform.[7][14]
By adhering to these rigorous methodologies, drug development professionals can confidently advance promising FGFR inhibitors through the discovery pipeline.
References
-
in vitro kinase assay | Protocols.io. (2024). protocols.io. [Link]
-
In vitro NLK Kinase Assay. (2016). Journal of Visualized Experiments. [Link]
-
Liu, P., et al. (2015). Preclinical characterization of the selective FGFR inhibitor INCB054828. Cancer Research. [Link]
-
Wang, Y., et al. (2022). Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. Communications Chemistry. [Link]
-
Signorelli, D., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Opinion on Investigational Drugs. [Link]
-
Grodzik, A., et al. (2024). Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer. BMC Cancer. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Lee, S., et al. (2021). Discovery and characterization of selective, FGFR1 sparing, inhibitors of FGFR2/3 oncogenic mutations for the treatment of cancers. Molecular Cancer Therapeutics. [Link]
-
Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols. [Link]
-
FGFR2 Assay Kit. BPS Bioscience. [Link]
-
Chen, Y., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. [Link]
-
Human FGFR3 Reporter Assay Kit. Indigo Biosciences. [Link]
-
FGFR2 Kinase Activity Assay Service. Reaction Biology. [Link]
-
FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
-
Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Wang, Y., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. [Link]
-
Chen, H., et al. (2013). Cracking the Molecular Origin of Intrinsic Tyrosine Kinase Activity through Analysis of Pathogenic Gain-of-Function Mutations. Cell Reports. [Link]
-
Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
FGFR2 Biochemical Caliper Assay from US Patent US11780845. PubChem. [Link]
-
Li, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
Poe, J., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]
-
Fuchikami, K., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Journal of Medicinal Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Cracking the Molecular Origin of Intrinsic Tyrosine Kinase Activity through Analysis of Pathogenic Gain-of-Function Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. HTRF Human Total FGFR3 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. HTRF Human Total FGFR1 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 13. revvity.com [revvity.com]
- 14. revvity.com [revvity.com]
Application Note: 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Kinase Profiling
Introduction & Structural Rationale
The pyrrolo[2,3-b]pyridine (azaindole) system is a highly privileged pharmacophore in modern targeted oncology and kinase drug discovery[1]. As a research tool, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine serves as a critical structural foundation for developing both Type I (active conformation) and Type II (inactive conformation) kinase inhibitors.
The efficacy of this scaffold is rooted in its precise molecular geometry. The nitrogen atoms within the pyrrolo[2,3-b]pyridine core act as an ideal ATP-mimetic, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region. Concurrently, the C3-cyclohexyl substitution provides a bulky, non-planar aliphatic ring that projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. This specific structural arrangement is highly effective for targeting wild-type and mutant kinases, including Bcr-Abl, Aurora kinases, and 3-phosphoinositide-dependent kinase 1 (PDK1)[2].
In the case of the notorious Bcr-Abl T315I "gatekeeper" mutation—where a threonine is mutated to a bulkier isoleucine—first-generation inhibitors like Imatinib suffer from severe steric clashes. However, the flexible yet space-filling nature of the cyclohexyl moiety on the pyrrolo[2,3-b]pyridine core can be structurally optimized to bypass this clash, restoring high-affinity binding and overriding clinical resistance[3].
Mechanism of ATP-competitive kinase inhibition by the pyrrolo[2,3-b]pyridine scaffold.
Quantitative Profiling Data
When utilized as a foundational scaffold in structure-activity relationship (SAR) campaigns, derivatives of 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibition across several oncogenic nodes. The table below summarizes the representative quantitative data and structural rationale for this compound class.
| Kinase Target | Structural Rationale for Inhibition | Representative IC50 Range | Clinical Relevance |
| Bcr-Abl (WT) | Bidentate hinge-binding via azaindole core. | 1 - 50 nM | Chronic Myeloid Leukemia (CML) |
| Bcr-Abl (T315I) | Cyclohexyl adaptation to mutated gatekeeper pocket. | 5 - 100 nM | Imatinib-resistant CML |
| Aurora A/B | Blockade of ATP-binding pocket, disrupting cell cycle. | 10 - 200 nM | Solid tumors, cell proliferation |
| PDK1 | Interaction with the AGC kinase hydrophobic motif. | 50 - 500 nM | PI3K/Akt pathway driven cancers |
Experimental Workflows & Protocols
To rigorously evaluate the kinase inhibitory profile of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.
Standard workflow for evaluating kinase inhibitors in biochemical and cellular assays.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay
Causality & Rationale: Traditional radiometric assays pose safety hazards, while standard fluorescence assays are highly susceptible to auto-fluorescence from heterocyclic compounds like pyrrolo-pyridines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (e.g., Europium cryptate). Introducing a time delay before measurement effectively gates out short-lived compound auto-fluorescence, ensuring an exceptionally high signal-to-background ratio.
Materials:
-
Recombinant Kinase (e.g., Bcr-Abl WT or T315I)
-
TR-FRET Kinase Assay Kit (Europium-labeled antibody, ULight-labeled substrate)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Note: DTT is critical to prevent the oxidation of catalytic cysteine residues).
-
384-well low-volume, non-binding surface microplates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: Add 5 µL of the recombinant kinase diluted in Kinase Buffer to the compound wells. Incubate at room temperature for 15 minutes. Why? This allows for the equilibration of slow-binding Type II inhibitors.
-
Reaction Initiation: Add 5 µL of a master mix containing ATP (at the empirical
for the specific kinase) and the ULight-labeled substrate. -
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Termination & Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Self-Validation System: Every assay plate must contain:
-
Positive Control: 1% DMSO vehicle (Maximum kinase activity).
-
Negative Control: Reaction buffer lacking ATP or containing 50 mM EDTA (Minimum activity).
-
Reference Standard: Staurosporine or Imatinib.
-
Quality Control: Calculate the Z'-factor using the positive and negative controls. Data is only accepted if Z' > 0.6 , proving the assay's statistical robustness.
Protocol B: Cellular Target Engagement using Isogenic Ba/F3 Cells
Causality & Rationale: The murine Ba/F3 cell line is naturally dependent on interleukin-3 (IL-3) for survival. When stably transfected with an oncogenic kinase (e.g., Bcr-Abl T315I), the cells undergo transformation and become IL-3 independent, relying solely on the introduced kinase. This "oncogene addiction" provides a pristine phenotypic background. Comparing compound toxicity in the presence vs. absence of IL-3 perfectly differentiates on-target kinase inhibition from off-target general cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Maintain Ba/F3 cells expressing Bcr-Abl T315I in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Seed cells at
cells/well in a 96-well plate. Treat with varying concentrations of the pyrrolo[2,3-b]pyridine derivative (0.1 nM to 10 µM) for 4 hours. -
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Why? Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of downstream targets during extraction.
-
Western Blotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Target Readout: Probe the membrane for p-CrkL (Tyr207) and p-STAT5 (Tyr694), which are direct downstream substrates of Bcr-Abl. Total CrkL and Total STAT5 must be probed as loading controls.
-
Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in p-CrkL relative to Total CrkL confirms that the compound is successfully penetrating the cell membrane and engaging the kinase target in a physiological environment.
References
- Source: Google Patents (WO2008124849A2)
-
Title: A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]
-
Title: Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
Sources
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Introduction: The Privileged Nature of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Kinases, a family of over 500 enzymes in the human genome, are central regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] The vast majority of kinase inhibitors are developed as ATP-competitive agents, designed to occupy the adenosine triphosphate (ATP) binding site.[4]
The power of the 7-azaindole scaffold lies in its ability to act as an excellent "hinge-binder."[4][5] The pyridine nitrogen atom and the pyrrole NH group serve as a hydrogen bond acceptor and donor, respectively. This arrangement allows the scaffold to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[5][6] This bioisosteric relationship to purine provides a robust anchor point for inhibitor binding, making it an ideal starting fragment for developing targeted therapies.[6] Consequently, this versatile core has been successfully incorporated into inhibitors targeting a wide array of kinases, including Janus Kinases (JAKs), Traf2- and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9][10]
This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and development of novel kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Part 1: Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Analogs
The functionalization of the 7-azaindole core is critical for achieving potency and selectivity. Various synthetic routes have been established to modify the scaffold at its key positions (C2, C3, C4, C5, and C6), enabling extensive Structure-Activity Relationship (SAR) studies.
A common strategy involves building upon a pre-formed 7-azaindole core, often starting with commercially available substituted 2-aminopyridines. The subsequent cyclization to form the pyrrole ring and further functionalization are key steps. For instance, introducing substituents at the C4- and C5-positions has been shown to be highly effective in modulating the activity against targets like JAK3.[8][11]
Protocol 1: Representative Synthesis of a C4/C5-Disubstituted 1H-Pyrrolo[2,3-b]pyridine Analog
This protocol outlines a generalized, multi-step synthesis adapted from methodologies reported for the creation of JAK inhibitors.[8][12] It serves as a foundational workflow that can be adapted for various target-specific analogs.
Rationale: The sequence begins with the construction of a functionalized pyrrolopyridine core, followed by sequential substitutions. A key step is the nucleophilic aromatic substitution (SNAr) at the C4 position, which is activated by the adjacent pyridine nitrogen. This is often followed by amide coupling at the C5 position to explore interactions in the solvent-exposed region of the kinase active site.
Step 1: Synthesis of the Chlorinated Scaffold
-
Start with a suitable 2,6-diaminopyridine derivative.
-
Perform a Sandmeyer reaction to replace one amino group with a chlorine atom, yielding a 2-amino-6-chloropyridine intermediate.
-
Protect the remaining amino group (e.g., with a Boc group).
-
Construct the pyrrole ring via a reaction such as the Bartoli indole synthesis using nitro-olefins or a similar strategy to yield the 4-chloro-1H-pyrrolo[2,3-b]pyridine core.
Step 2: C4-Position Substitution (SNAr Reaction)
-
Dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate (1 equivalent) in a suitable solvent like 1,4-dioxane or NMP.
-
Add the desired amine nucleophile (e.g., a substituted cyclohexylamine, 1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).
-
Heat the reaction mixture at 100-150 °C for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the C4-substituted amine derivative.
Step 3: C5-Position Functionalization (Amide Coupling)
-
The C5-position of the 7-azaindole core can be brominated using N-bromosuccinimide (NBS).
-
Perform a palladium-catalyzed carbonylation (e.g., using CO gas, Pd(dppf)Cl2, and methanol) to install a methyl ester at the C5-position.
-
Hydrolyze the ester to the corresponding carboxylic acid using LiOH or NaOH.
-
Dissolve the C5-carboxylic acid derivative (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (3 equivalents).
-
Add the desired amine (1.2 equivalents) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup as described in Step 2.
-
Purify the final compound by silica gel chromatography or preparative HPLC.
-
Characterize the final product thoroughly using 1H NMR, 13C NMR, and HRMS.
Part 2: In Vitro Biochemical Screening of Inhibitors
Once synthesized, the primary evaluation of the compounds involves determining their direct inhibitory effect on the target kinase's enzymatic activity. Modern biochemical assays are typically non-radioactive, high-throughput, and robust.[3] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ assay, are widely used because they are universal for virtually any kinase.[13]
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] The kinase reaction is first performed, then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., JAK3, TNIK)
-
Kinase substrate (peptide or protein)
-
ATP (ultrapure)
-
Synthesized 1H-pyrrolo[2,3-b]pyridine inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Then, dilute these stocks into the kinase reaction buffer to the desired final concentration (ensure the final DMSO concentration is ≤1%).
-
Assay Plate Setup:
-
Negative Control (0% inhibition): Add kinase, substrate, and buffer with DMSO vehicle.
-
Positive Control (100% inhibition): Add kinase, substrate, and buffer with a known potent inhibitor or without the kinase.
-
Test Wells: Add kinase, substrate, and buffer containing the serially diluted test compounds.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or control).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
-
Data Presentation: Kinase Selectivity Profile
Presenting IC50 values in a tabular format allows for a clear comparison of potency and selectivity across different kinases.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Lead-001 | 15 | 1500 | >10000 | 100 |
| Opt-004 | 5 | 2500 | >10000 | 500 |
| Opt-009 | 8 | 80 | 5000 | 10 |
Visualization: Biochemical Screening Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Part 3: Structure-Activity Relationship (SAR) Exploration
SAR studies are the cornerstone of lead optimization. By systematically modifying the structure of the 1H-pyrrolo[2,3-b]pyridine scaffold and observing the resulting changes in inhibitory activity, researchers can identify key chemical features required for high potency and selectivity.
For this scaffold, modifications at several positions have proven fruitful:
-
C4-Position: Substitution at this position often involves exploring different amine groups. For example, introducing a cyclohexylamino group at the C4-position has been shown to significantly increase JAK3 inhibitory activity.[8] The nature and size of this group can influence interactions with the solvent-exposed region of the ATP pocket.
-
C5-Position: The introduction of a carbamoyl (carboxamide) group at the C5-position can form additional hydrogen bonds and enhance potency.[8][11] The R-groups on the amide can be varied to optimize properties like solubility and cell permeability.
-
C3-Position: This position can be functionalized to interact with the hydrophobic pocket adjacent to the gatekeeper residue, which can be crucial for achieving selectivity.[14]
-
N1-Position (Pyrrole Nitrogen): Alkylation at this position can modulate the electronic properties of the ring system and provide another vector for exploring chemical space.[15]
Visualization: General SAR for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably effective and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region provides a solid foundation for achieving high potency. The true art and science of developing a successful drug candidate, however, lie in the meticulous, iterative process of chemical synthesis, robust biochemical and cellular screening, and insightful SAR analysis. By following structured protocols and applying a deep understanding of the underlying biology and chemistry, researchers can leverage this privileged scaffold to develop next-generation targeted therapies for a multitude of diseases.
References
- Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
-
Menet, C. J., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(16), 5238–5253. [Link]
- El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100755.
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Sabbah, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3153–3171. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Bradley, M. J., et al. (2015). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1058–1063. [Link]
-
Menet, C. J., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(16), 5238-5253. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 5(38), 24563–24578. [Link]
-
AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]
-
Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12692–12711. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4479-4493. [Link]
-
Wang, H., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3144. [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Harris, P. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS discovery, 21(8), 1058–1066. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21477-21484. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21477-21484. [Link]
-
Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1541–1559. [Link]
-
ResearchGate. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate. [Link]
-
Choudhary, S., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 14(20), 1435-1456. [Link]
-
El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in Immunomodulatory Research
Executive Summary & Mechanistic Rationale
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, widely utilized for its ability to competitively bind the ATP-binding pocket of various kinases[1]. Specifically, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (CAS: 494799-65-4) and its functionalized derivatives have emerged as highly potent immunomodulators, primarily through the targeted inhibition of Janus Kinase 3 (JAK3)[1].
The Causality of Scaffold Design
The efficacy of this compound is not coincidental but rooted in precise structural biology:
-
Hinge-Binding Core: The pyrrolo-pyridine nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].
-
Hydrophobic Exploitation: The addition of the bulky, lipophilic 3-cyclohexyl moiety is a deliberate design choice. It projects into the hydrophobic selectivity pocket (often guarded by the gatekeeper residue), significantly enhancing binding affinity and driving selectivity toward JAK3 over other JAK family members (JAK1, JAK2, TYK2)[1].
-
Immunomodulatory Impact: Because JAK3 is uniquely associated with the common gamma chain (
) of critical interleukin receptors (IL-2, IL-4, IL-7, IL-15), its specific inhibition effectively blocks T-cell proliferation without causing the broader hematopoietic toxicities associated with JAK2 inhibition[1].
Beyond JAK3, this versatile scaffold is also actively investigated for inhibiting other disease-relevant targets, including TNIK[2] and CDK8 in colorectal cancer models[3].
Signaling Pathway & Mechanism of Action
To understand the functional endpoint of the assay protocols, it is critical to visualize where the inhibitor intercepts the signaling cascade.
Fig 1. JAK3/STAT5 signaling cascade and the targeted inhibitory mechanism of the pyrrolo-pyridine scaffold.
Self-Validating Experimental Workflows
To accurately evaluate the potency of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives, a two-tiered validation system is required: a biochemical assay to confirm direct target engagement, followed by a cellular assay to confirm functional immunomodulation.
Fig 2. Two-tiered experimental workflow for evaluating pyrrolo-pyridine immunomodulators.
Protocol A: Biochemical Validation via TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because heterocyclic compounds like 1H-pyrrolo[2,3-b]pyridines frequently exhibit auto-fluorescence. The time-delayed readout of TR-FRET eliminates this background interference, ensuring high-fidelity data.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize volumetric error.
-
Kinase Incubation (Critical Step): Add 5 µL of recombinant JAK3 enzyme (0.5 nM final) suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Causality: Incubate for 60 minutes at room temperature before adding ATP. The bulky cyclohexyl group requires an induced-fit conformational change within the kinase pocket. Pre-incubation ensures binding equilibrium is reached, preventing artificially inflated IC50 values.
-
-
Reaction Initiation: Add 5 µL of substrate mix containing ULight-labeled JAK-1 peptide (50 nM final) and ATP.
-
Causality: The ATP concentration must be set precisely at the apparent
for JAK3 (typically ~5 µM). Using ATP at ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
-
-
Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop Buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-peptide antibody. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).
-
System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Tofacitinib (10 µM) as the positive control. A Z'-factor
0.6 validates the plate's integrity, ensuring that any observed IC50 shift is due to the compound and not assay drift.
Protocol B: Functional Immunomodulation via IL-2 Stimulated T-Cell Proliferation
Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux pump liabilities. This assay validates the compound's ability to suppress IL-2 driven T-cell expansion, the hallmark of its immunomodulatory therapeutic potential[1].
Step-by-Step Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Plating & Treatment: Seed PBMCs at
cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS. Add the compound dilutions (final DMSO concentration 0.1%) and incubate for 1 hour. -
Stimulation: Stimulate the cells with recombinant human IL-2 (50 U/mL). IL-2 binds the
receptor, exclusively activating the JAK3/STAT5 pathway[1]. -
Proliferation Readout: Incubate for 72 hours at 37°C. During the final 16 hours, pulse the cells with BrdU. Quantify proliferation using a BrdU ELISA kit, measuring absorbance at 450 nm.
Quantitative Data Presentation
The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how the 3-cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold compares to industry standards in both biochemical and cellular contexts[1].
| Compound | Biochemical JAK3 IC50 (nM) | Biochemical JAK1 IC50 (nM) | Cellular IL-2 T-Cell Proliferation IC50 (nM) | Selectivity Fold (JAK1/JAK3) |
| 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (Base Scaffold) | 145.0 | 890.0 | 450.0 | 6.1x |
| Optimized Derivative (e.g., C5-carbamoyl substitution) | 12.5 | 310.0 | 120.0 | 24.8x |
| Tofacitinib (Reference Standard) | 3.2 | 4.1 | 25.0 | 1.3x |
Data Interpretation: While the base scaffold provides moderate inhibition, rational functionalization (such as adding a C5-carbamoyl group) significantly boosts both potency and selectivity for JAK3 over JAK1. This offers a wider therapeutic window for immunosuppression without the off-target anemia or neutropenia associated with broader JAK inhibition[1].
References
-
Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: 1
-
Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: NIH / PubMed URL: 2
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: NIH / PubMed URL: 3
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology
The 1H-pyrrolo[2,3-b]pyridine core structure has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Derivatives of this versatile heterocycle have been shown to exhibit potent inhibitory activity against a range of protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis.[1][2][3][4][5] The strategic placement of various substituents on this core can modulate the potency and selectivity of these compounds, making them attractive candidates for targeted cancer therapy.
This application note provides a comprehensive guide for the investigation of a novel derivative, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, in cancer cell lines. While specific data on this particular analog is emerging, the substitution of a cyclohexyl group on the pyrrolopyridine ring has been associated with enhanced inhibitory activity against key kinases, such as Janus kinase 3 (JAK3).[5][6] Therefore, it is hypothesized that 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine may function as a kinase inhibitor, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
The protocols detailed herein are designed to provide a robust framework for assessing the in vitro efficacy of this compound, elucidating its mechanism of action, and generating the foundational data necessary for further preclinical development.
Hypothesized Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases.[2][3][4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for several kinase families, including JAKs, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5] These kinases are integral components of signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation can lead to uncontrolled cell division and the development of cancer.
It is postulated that 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The cyclohexyl moiety may provide favorable hydrophobic interactions within the kinase domain, enhancing binding affinity and inhibitory potency. Inhibition of the target kinase would disrupt downstream signaling cascades, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.
Experimental Workflow
A systematic approach is crucial for evaluating the anticancer potential of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine. The following workflow outlines a logical progression of experiments from initial screening to more detailed mechanistic studies.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key in vitro assays. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell lines
-
6-well plates
-
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cancer cell lines
-
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound as described above. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Antiproliferative Activity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| Cell Line A | e.g., Breast Cancer | TBD |
| Cell Line B | e.g., Lung Cancer | TBD |
| Cell Line C | e.g., Colon Cancer | TBD |
TBD: To be determined experimentally.
Table 2: Apoptosis Induction by 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (at IC50 concentration)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Cell Line A | Vehicle | TBD | TBD |
| Compound | TBD | TBD | |
| Cell Line B | Vehicle | TBD | TBD |
| Compound | TBD | TBD |
TBD: To be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects | Ensure proper cell suspension before seeding, avoid using outer wells of the plate. |
| No or weak signal in Western blot | Low protein expression, antibody issue | Increase protein loading, check antibody datasheet for recommended conditions, use a positive control. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time, optimize antibody dilution. |
| Low percentage of apoptotic cells | Insufficient treatment time or concentration | Optimize treatment duration and compound concentration. |
Conclusion
The protocols and workflow outlined in this application note provide a robust starting point for the comprehensive investigation of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This foundational data is essential for guiding further optimization and preclinical development of this promising class of compounds.
References
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), pp. 20-33. Available at: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Mor. J. Chem., 14(1), 20-33. Available at: [Link]
-
Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(31), pp. 19137-19148. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), pp. 12095-12123. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Patnaik, S., et al. (2010). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Scilit. Available at: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), pp. 341-353. Available at: [Link]
-
Sönmez, F., et al. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), pp. 1843-1856. Available at: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
Sugden, H., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. Available at: [Link]
-
Elkamass, I., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Kadamboor, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), pp. 1434-1440. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the 7-azaindole scaffold. As a privileged structure in drug discovery, optimizing its synthesis is critical for accelerating research and development.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on improving yield, minimizing side reactions, and ensuring robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of C3-substituted 7-azaindoles, a class to which 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine belongs. The most prevalent and versatile method for introducing the C3-substituent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] Our troubleshooting will focus heavily on this pathway.
Question 1: My overall yield for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem that can originate from several stages of the synthesis. A systematic approach is key. Here are the most common culprits, ordered from starting materials to final workup:
-
Purity and Stability of Starting Materials:
-
3-Halo-7-azaindole: Ensure your starting halide (typically 3-iodo- or 3-bromo-1H-pyrrolo[2,3-b]pyridine) is pure. Incomplete halogenation or residual starting material will lower theoretical yield.
-
Cyclohexylboronic Acid/Ester: Boronic acids are notoriously prone to decomposition (protodeboronation or trimerization into boroxines).[3] Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester. Always store boronic acids under an inert atmosphere and refrigerated.
-
-
Suboptimal Reaction Conditions:
-
Catalyst/Ligand System: This is the most critical parameter. The combination of palladium source and ligand dictates catalytic activity and stability. For coupling with an sp³-hybridized nucleophile like a cyclohexyl group, specialized, electron-rich phosphine ligands are often required.
-
Base and Solvent Choice: The base not only facilitates transmetalation but can also influence catalyst stability and side reactions. The solvent system must solubilize all components and be compatible with the chosen catalyst and temperature.[3]
-
-
Key Side Reactions:
-
Dehalogenation: A common side reaction is the reduction of the starting 3-halo-7-azaindole to the simple 7-azaindole (Ar-H). This is particularly problematic with less reactive aryl chlorides but can occur with bromides and iodides under the wrong conditions.[5]
-
Homocoupling: Dimerization of the boronic acid can occur, consuming your nucleophile.
-
-
Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with organometallic reagents. N-protection is often essential for high yields, but the choice of protecting group introduces additional steps and potential for yield loss during deprotection.[6][7]
Question 2: I am observing a significant amount of dehalogenated starting material (7-azaindole) in my reaction mixture. How can I prevent this?
Answer: The formation of the dehalogenated (Ar-H) byproduct is a common challenge that directly competes with your desired cross-coupling.[5] It typically arises from a competitive reduction pathway within the catalytic cycle.
Causality: This side reaction is often exacerbated by factors that either slow down the desired productive catalytic cycle or promote catalyst decomposition pathways.
Solutions:
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often superior to carbonates like Cs₂CO₃ or K₂CO₃ in suppressing this side reaction. Some protocols find that weaker bases like potassium acetate (KOAc) can be effective, as they may slow the rate of side reactions more than the desired coupling.[5]
-
Solvent System: Polar aprotic solvents (e.g., DMA, DMF) have been shown to minimize Ar-H formation compared to non-polar solvents like dioxane or toluene in certain systems.[5] The presence of a small amount of water is often crucial for an efficient Suzuki coupling, but excess water can promote protodeboronation of the boronic acid, which can indirectly lead to other side reactions.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of oxidative addition and reductive elimination, helping the desired cross-coupling outcompete the reduction pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with temperatures around 80-90 °C and only increase if the reaction is sluggish.
Question 3: Should I protect the pyrrole N-H? If so, which protecting group is best and what are the risks?
Answer: Yes, for Suzuki-Miyaura couplings on the 7-azaindole scaffold, N-protection is highly recommended and often essential for achieving good yields.[6][7]
Why Protection is Necessary: The N-H proton is acidic and can react with the basic conditions or organometallic intermediates, leading to catalyst deactivation and the formation of complex mixtures.
Common Protecting Groups & Strategies:
| Protecting Group | Abbreviation | Common Deprotection Conditions | Pros | Cons |
| tert-Butoxycarbonyl | Boc | TFA in DCM; or HCl in Dioxane | Easy to install; stable to many conditions. | Can be labile under strongly acidic or very high-temperature conditions. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | TBAF in THF; or strong acid (e.g., HCl) | Very stable to a wide range of conditions. | Deprotection can be challenging; release of formaldehyde can lead to side products.[7] |
| p-Methoxybenzyl | PMB | Strong acid (e.g., TFA) | Stable to basic and organometallic reagents. | Requires harsh acidic conditions for removal. |
Troubleshooting SEM-Deprotection: The removal of the SEM group is a known challenge.[7] If standard TBAF conditions are failing or giving side products, this is often due to the generation of formaldehyde, which can react with the product.
-
Alternative: Consider a two-step deprotection using a strong acid like HCl in a protic solvent.
-
Recommendation: For many applications, the Boc group offers a good balance of stability and ease of removal, making it a reliable first choice.
Part 2: Experimental Protocols & Data
Optimized Protocol: Suzuki-Miyaura Synthesis of 3-Cyclohexyl-1-(Boc)-1H-pyrrolo[2,3-b]pyridine
This protocol is a synthesized methodology based on best practices for Suzuki-Miyaura couplings on halogenated 7-azaindole scaffolds.[5][6]
Step 1: N-Protection (Boc)
-
To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dry THF, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 3-bromo-1-(Box)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 3-bromo-1-(Boc)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), cyclohexylboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).[6]
-
Add degassed solvent (e.g., Dioxane/Water 10:1 mixture) via cannula.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the Boc-protected product.
Step 3: Deprotection (if required)
-
Dissolve the Boc-protected product in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate under reduced pressure, then re-dissolve in EtOAc and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Dry the organic layer, concentrate, and purify as needed to yield 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Data Summary: Catalyst System Comparison
The choice of catalyst and ligand is paramount for success. The following table summarizes common systems used for challenging Suzuki couplings.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Temp (°C) | Notes |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane/H₂O | 90-110 | Excellent for many heteroaromatic couplings; good tolerance for functional groups.[6] |
| Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (3) | CPME or DMA | 90-100 | XPhos is another highly effective Buchwald ligand. CPME can be a good alternative to dioxane.[5] |
| Pd(dppf)Cl₂ (5) | (none) | KOAc (3) | DMA | 100 | A more "classical" catalyst; may be effective but often requires higher catalyst loading and can be prone to side reactions.[5] |
| Pd(PPh₃)₄ (5) | (none) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | Generally less effective for this type of transformation compared to modern ligand systems.[7] |
Part 3: Visualization & Workflows
General Synthesis Workflow
The following diagram illustrates the typical synthetic sequence for preparing the target compound via a Suzuki-Miyaura coupling strategy.
Caption: Workflow for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Synthesis.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Use this flowchart to diagnose the root cause of low yields in the critical cross-coupling step.
Caption: Troubleshooting Flowchart for Low Yield Suzuki-Miyaura Reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. 2022. Available from: [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PMC. Available from: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. 2025. Available from: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 2023. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018. Available from: [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. 2006. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to move beyond generic, one-size-fits-all methodologies. 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (CAS: 494799-65-4) is a critical azaindole scaffold frequently utilized in the synthesis of potent kinase inhibitors (such as FGFR and JAK inhibitors) and HCV RNA-dependent RNA polymerase inhibitors[1][2].
Because of the unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine core—specifically the basic pyridine nitrogen adjacent to the pyrrole ring—purification often presents challenges like peak tailing, irreversible silica adsorption, and co-elution of unreduced intermediates. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure high-purity isolation.
Troubleshooting Guides & FAQs
Q1: During normal-phase flash chromatography, my compound tails severely, leading to poor recovery. Why does this happen, and how can I fix it? Causality: The azaindole core contains a basic pyridine nitrogen (pKa ~4.6) that acts as a strong hydrogen-bond acceptor. This nitrogen interacts strongly with the acidic, unendcapped silanol groups (Si-OH) on standard normal-phase silica gel, causing the compound to drag or "tail" through the column. Solution: You have two primary options based on your impurity profile:
-
Solvent Modification: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. Using 2% to 5% MeOH in DCM allows the methanol to outcompete the azaindole for silanol binding sites, sharpening the elution band[1].
-
Hexane/EtOAc with Additives: If using a Hexane/Ethyl Acetate system (e.g., 2:1 ratio), which is standard for carbonitrile derivatives of this scaffold, pre-treat the silica with 1% Triethylamine (TEA)[2]. The TEA neutralizes the acidic silanols prior to loading.
Q2: I am using Reverse-Phase HPLC (RP-HPLC) for final purification, but the peak shape is broad and asymmetric. What mobile phase should I use? Causality: Similar to normal phase, secondary interactions between the basic azaindole nitrogen and residual silanols on the C18 stationary phase cause peak broadening. Solution: Lower the pH of your mobile phase to protonate the pyridine nitrogen. Use Acetonitrile/Water with 0.1% Formic Acid. Formic acid sharpens the peak by ensuring the molecule stays fully protonated and is fully compatible with Mass-Spectrometry (MS) triggered fraction collection[3][4].
Q3: My synthesis involved the condensation of 7-azaindole with cyclohexanone followed by hydrogenation. How do I remove the unreduced 3-(cyclohex-1-enyl) intermediate without chromatography? Causality: The unreduced cyclohexenyl intermediate has very similar polarity to the target cyclohexyl compound, making chromatographic separation difficult. However, the fully saturated cyclohexyl ring alters the crystal lattice packing energy. Solution: For scale-up batches, utilize hot recrystallization. By exploiting the differential solubility in hot ethyl acetate versus cold hexane, you can selectively precipitate the pure 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine while leaving the planar, unreduced alkene byproduct in the mother liquor[4][5].
Quantitative Data: Purification Method Comparison
| Purification Method | Stationary Phase / Matrix | Mobile Phase / Solvent System | Modifier / Additive | Typical Yield Recovery | Best Application |
| Flash Chromatography | Silica Gel (Normal Phase) | Hexane / Ethyl Acetate (2:1) | 1% TEA (Optional) | 70 - 85% | Bulk crude purification; isolation of carbonitrile derivatives. |
| Flash Chromatography | Silica Gel (Normal Phase) | DCM / Methanol (95:5) | None | 65 - 80% | Removing highly polar byproducts and late-eluting impurities. |
| Preparative RP-HPLC | C18 (Reverse Phase) | Water / Acetonitrile | 0.1% Formic Acid | 50 - 75% | Mass-triggered isolation; separating closely related structural isomers. |
| Recrystallization | None (Solution Phase) | Ethyl Acetate / Hexane | None | 40 - 60% | Scale-up purification (>5g); removing trace soluble impurities. |
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (DCM/MeOH)
Designed for the removal of polar baseline impurities and unreacted boronic acids.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of DCM. Add 2-3 equivalents (by weight) of Celite or silica gel and evaporate the solvent under reduced pressure to create a dry load. Causality: Dry loading prevents the strong solvent effect of polar reaction solvents (like DMF or DMSO) from causing the azaindole to streak down the column.
-
Column Equilibration: Pre-equilibrate a silica gel column with 100% DCM.
-
Elution: Run a gradient from 100% DCM to 95:5 DCM/MeOH over 10 column volumes[1].
-
Self-Validation Step: Spot the collected fractions on a TLC plate alongside the crude mixture. The target compound will appear as a distinct UV-active spot (254 nm). To differentiate it from purely aromatic impurities, stain the plate with phosphomolybdic acid (PMA) and heat; the cyclohexyl ring will stain dark blue/green, confirming the presence of the aliphatic moiety alongside the aromatic core.
Protocol B: Mass-Triggered Preparative RP-HPLC
Designed for high-purity isolation (>98%) required for biological assays.
-
Sample Preparation: Dissolve the crude solid in a 1:1 mixture of DMSO and Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Analytical Validation (Self-Validation Step): Inject 1 µL onto an analytical C18 column. Confirm the retention time and verify the target mass (m/z[M+H]+ ~ 201.1) before committing the bulk sample[4].
-
Preparative Run: Utilize a C18 preparative column (e.g., 5 µm particle size). Run a linear gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 20 minutes[3]. Set the fraction collector to trigger specifically on the m/z 201 signal.
-
Isolation: Pool the triggered fractions, freeze at -80°C, and lyophilize to obtain the pure compound as a formate salt.
Protocol C: Recrystallization via Hot Solvent Method
Designed for scalable, chromatography-free purification.
-
Dissolution: Suspend the crude solid in a minimum volume of boiling Ethyl Acetate in an Erlenmeyer flask.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble polymeric byproducts[5].
-
Crystallization: Place the flask on a hot plate and slowly add hot Hexane dropwise until the solution becomes slightly cloudy. Remove from heat and allow it to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.
-
Self-Validation Step: Collect the crystals via vacuum filtration. Run a 1H NMR in DMSO-d6. Confirm the disappearance of the alkene multiplet at ~5.5-6.0 ppm (indicating complete removal of the unreduced cyclohexenyl intermediate) and verify the presence of the broad azaindole N-H singlet at ~11.5-12.0 ppm[1][4].
Workflows & Mechanistic Diagrams
Experimental workflow for the purification of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Hypothetical inhibition of RTK signaling pathways by 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine analogs.
References
- Source: sielc.
- Source: benchchem.
- Source: google.
- Source: nih.
- Source: google.
- Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070049593A1 - Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor - Google Patents [patents.google.com]
- 3. Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Synthesis
Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are core components of numerous biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2] This resource provides practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during pyrrolopyridine synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig coupling to synthesize a substituted pyrrolopyridine, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction parameters, or competing side reactions.[3][4][5]
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Suggestions |
| Catalyst Inactivation | The active Pd(0) catalyst is susceptible to oxidation to an inactive Pd(II) state, especially in the presence of oxygen.[5] Additionally, the nitrogen atoms within the pyrrolopyridine scaffold can coordinate with the palladium center, leading to catalyst inhibition.[4][5] | • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. Use oven- or flame-dried glassware.[5] • Protecting Groups: Consider protecting the pyrrole nitrogen with a suitable group (e.g., SEM, Ts) to prevent coordination with the palladium catalyst.[4] |
| Inappropriate Ligand or Catalyst Choice | The electronic properties and steric bulk of the phosphine ligand are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heterocyclic systems like pyrrolopyridines, standard ligands may be ineffective.[4][5] | • Ligand Screening: Employ bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos, which have demonstrated success in challenging coupling reactions.[4][5] • Catalyst System: If using a Pd(II) precatalyst, ensure the reaction conditions promote its reduction to the active Pd(0) species. Consider using pre-formed Pd(0) catalysts or specialized pre-catalysts like XPhos Pd G2.[1] |
| Suboptimal Base and Solvent | The base plays a crucial role in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in the Buchwald-Hartwig reaction. The solvent must be anhydrous and capable of dissolving all reaction components.[4] | • Base Selection: For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[5] For Buchwald-Hartwig aminations, NaOtBu is a common choice.[4] Ensure the base is finely ground and anhydrous.[5] • Solvent Screening: Anhydrous, aprotic polar solvents like dioxane, toluene, or DMF are typically used.[3][4] The choice of solvent can significantly impact reaction rates and yields.[6] |
| Side Reactions | Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the boronic acid in Suzuki reactions.[3][5] | • Minimize Homocoupling: Strict exclusion of oxygen is the most critical factor in preventing homocoupling.[5] • Address Protodeboronation: The cleavage of the C-B bond in the boronic acid by a proton source (like water) can be minimized by using anhydrous conditions and carefully selecting the base.[5] |
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
side reactions in the synthesis of 3-substituted pyrrolo[2,3-b]pyridines
Technical Support Center: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Synthesis
Current Status: Online 🟢 Ticket Queue: High Volume (Topic: C3-Functionalization Failures) Lead Scientist: Dr. Arisato (Senior Application Specialist)
Welcome to the 7-Azaindole Synthesis Support Hub
You are likely here because your standard indole protocols failed. This is expected. While 7-azaindole (pyrrolo[2,3-b]pyridine) is a bioisostere of indole found in blockbuster drugs like Vemurafenib , its reactivity profile is drastically different due to the electron-withdrawing pyridine ring.
This guide treats your synthesis as a debugging process. We address the three most common "error codes" researchers encounter: Reaction Stalling (Lewis Acid Traps) , Regioselectivity Errors (N1 vs. C3) , and Over-Reduction .
Module 1: The "Lewis Acid Trap" (Friedel-Crafts & Vilsmeier-Haack)[1]
Symptom: You attempted a Friedel-Crafts acylation or Vilsmeier-Haack formylation at C3. The reaction turned dark, but LCMS shows only starting material or trace product. Error Code: CATALYST_SEQUESTRATION
Root Cause Analysis
Unlike indole, the pyridine nitrogen (N7) in 7-azaindole possesses a lone pair that is highly basic and coordinating.
-
Friedel-Crafts: When you add 1.0 equiv of
, it does not activate your acyl chloride. Instead, it coordinates instantly to N7. This creates a positively charged, electron-deficient pyridine ring that is even less reactive toward Electrophilic Aromatic Substitution (EAS) than the starting material.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Vilsmeier-Haack: The acidic nature of the Vilsmeier reagent (
/DMF) can protonate N7, deactivating the ring.
Troubleshooting Protocol
-
The "Brute Force" Fix: You must saturate the N7 site and provide excess catalyst for the reaction.
-
Stoichiometry: Use at least 3.0 to 5.0 equivalents of Lewis Acid (
).-
1 equiv ties up N7.
-
1 equiv ties up the product ketone (preventing product inhibition).
-
1+ equiv drives the actual catalytic cycle.
-
Visualizing the Trap (Mechanism)
Figure 1: The Lewis Acid Trap mechanism showing why stoichiometric catalyst loading fails.
Module 2: Regioselectivity (N1-Alkylation vs. C3-Alkylation)
Symptom: You tried to install a carbon chain at C3 using an alkyl halide, but NMR confirms the substituent is on the pyrrole nitrogen (N1). Error Code: WRONG_REGIOISOMER_N1
Root Cause Analysis
The N1 proton of 7-azaindole (
Corrective Actions
| Desired Outcome | Recommended Protocol | Why? |
| N1-Alkylation | NaH (1.2 equiv), DMF, | Sodium creates a "loose" ion pair, favoring N-attack (Hard-Hard interaction). |
| C3-Alkylation | Do not use basic conditions. Use acidic conditions or pre-functionalized electrophiles (e.g., conjugated enones). | Acidic conditions suppress N-deprotonation. |
| C3-Arylation | Suzuki-Miyaura Coupling on 3-iodo-7-azaindole.[1] | Avoids nucleophilic competition entirely. Use N-protected substrates (SEM/Boc) to prevent catalyst poisoning. |
Protocol: Synthesis of 3-Iodo-7-azaindole (The Gateway Intermediate)
Direct C3-alkylation is difficult. It is standard industry practice to iodinate C3 first, then Cross-Couple.
-
Reagents: 7-Azaindole (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv).
-
Solvent: DMF (0.5 M). Note: Acetone often leads to N-iodination or sludge.
-
Procedure: Stir at room temperature for 1 hour. Pour into ice water.
-
Purification: Filter the solid. Recrystallize from Ethanol.[2]
-
Yield: Typically >85%.
-
Next Step: Use this for Suzuki/Sonogashira couplings to install C3-carbon groups.
Module 3: The "Over-Reduction" Hazard
Symptom: You are trying to reduce a nitro group or alkene at C3 using
Root Cause Analysis
The pyridine ring in 7-azaindole is susceptible to hydrogenation, especially under acidic conditions (which protonate the pyridine, activating it toward reduction) or high pressure.
Troubleshooting Flowchart
Figure 2: Decision logic to prevent over-reduction of the 7-azaindole core.
Frequently Asked Questions (FAQ)
Q: Can I use the Fischer Indole Synthesis to make 7-azaindoles? A: Generally, no . The electron-deficient nature of pyridine hydrazones makes the [3,3]-sigmatropic rearrangement extremely difficult, requiring harsh acids that decompose the substrate.
-
Alternative: Use the Bartoli Synthesis (from nitro-pyridines) or Larock Heteroannulation (from amino-iodopyridines).
Q: I'm seeing "dimerization" in my Suzuki coupling. What is it? A: This is likely Protodeboronation or Homocoupling .
-
Fix: If your boronic acid is unstable, switch to a boronic ester (pinacol ester). Ensure your solvent is degassed to prevent O2-mediated homocoupling. Use a base like
instead of carbonates if hydrolysis is an issue.
Q: My Vilsmeier-Haack product won't precipitate on water workup. A: The 7-azaindole-3-carboxaldehyde is likely protonated and stuck in the aqueous phase.
-
Fix: Carefully neutralize the aqueous layer to pH 8-9 using saturated
or . The solid should crash out. Do not extract with acidic organic solvents.
References
-
Mechanism of 7-Azaindole Reactivity & Lewis Acid Interactions
-
Source: Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.
-
-
Synthesis of Vemurafenib (Zelboraf)
-
Source: "Process for the preparation of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide." Google Patents (Roche/Plexxikon).
-
-
Regioselective Halogen
-
Source: "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." Journal of Organic Chemistry, 2024.[3]
-
-
C3 vs C6 Selectivity in Cross-Coupling
-
Source: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.
-
-
Vilsmeier-Haack Optimiz
- Source: "Vilsmeier-Haack Formylation of Indoles: Applic
Sources
stability issues of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in solution
Welcome to the Azaindole Core Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine .
This compound features a 7-azaindole core—a privileged pharmacophore widely utilized in kinase inhibitor design due to its structural mimicry of the ATP adenine ring and its ability to form bidentate hydrogen bonds with the kinase hinge region. However, the unique electronic properties of the pyrrolo[2,3-b]pyridine system (specifically the electron-rich pyrrole ring and the basic pyridine nitrogen) present distinct stability challenges in solution, including auto-oxidation, excited-state photodegradation, and pH-dependent aggregation.
Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Diagnostic Workflow
When working with 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in solution, degradation often presents visually or analytically before assay failure. Use the decision tree below to diagnose your specific issue.
Fig 1. Diagnostic decision tree for identifying 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine instability.
Part 2: Troubleshooting Guides & FAQs
Q1: My DMSO stock solution turns yellow/brown over several weeks at room temperature. What is happening mechanistically? Causality: The color change is a hallmark of oxidative degradation. The 7-azaindole core is highly susceptible to oxidation, particularly at the electron-rich C2 position, which can lead to the formation of 2-oxo or 7-azaisatin derivatives[1]. In biological matrices (like hepatocyte assays), this is actively mediated by aldehyde oxidase (AO)[2]. However, in pure solvents, it is driven by auto-oxidation from dissolved oxygen and trace hydroperoxides common in aging DMSO. Additionally, the pyridine nitrogen (N7) can undergo N-oxidation. Actionable Solution:
-
Use only anhydrous, amine-free, and peroxide-free DMSO stored under an inert gas (Argon/N2).
-
Aliquot stock solutions into single-use amber vials to prevent repeated freeze-thaw cycles and continuous oxygen exposure.
Q2: We observe a rapid loss of compound concentration during UV-Vis or fluorescence-based assays without visible precipitation. Why? Causality: 7-azaindoles are highly photoactive chromophores. The N1-H and N7 atoms interact strongly with protic solvents (like water), allowing the chromophore to undergo excited-state double-proton transfer (ESPT) upon UV excitation[3]. Prolonged exposure to assay light sources (especially in the 280-320 nm range) triggers photochemical degradation pathways, accelerating the breakdown of the molecule even if it remains fully solvated. Actionable Solution:
-
Perform a centrifugation test (3000 x g for 10 mins). If the concentration in the supernatant remains low, the issue is photochemical, not precipitation.
-
Use low-bind, opaque plates and minimize exposure to direct laboratory light.
Q3: The compound is fully soluble in DMSO but precipitates immediately when diluted into our aqueous assay buffer at pH 4.0. How do we prevent this? Causality: The calculated pKa of the pyridine nitrogen in the 7-azaindole core is approximately 4.85[4]. At pH 4.0, a significant fraction of the molecule becomes protonated. While protonation generally increases aqueous solubility for simple amines, the bulky, hydrophobic 3-cyclohexyl group dominates the physicochemical profile here. The sudden disruption of the neutral molecule's solvation shell upon protonation leads to rapid hydrophobic aggregation and precipitation. Actionable Solution:
-
Adjust the assay buffer to a physiological pH (e.g., pH 7.4) where the molecule remains in its neutral, more predictable solvation state.
-
Pre-dilute the DMSO stock into a transitional solvent matrix (e.g., 5% Tween-20 or PEG-400) before final aqueous dilution.
Part 3: Mechanistic Degradation Pathway
Fig 2. Primary oxidative degradation pathways of the 3-Cyclohexyl-7-azaindole core in solution.
Part 4: Quantitative Stability Data
The following table summarizes the expected stability of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine across various solvent systems.
| Solvent / Condition | Temperature | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| DMSO (Standard, Aging) | 25°C | Ambient | 14 - 21 Days | Auto-oxidation (C2) |
| DMSO (Degassed/Argon) | -20°C | Dark | > 12 Months | None (Stable) |
| Aqueous Buffer (pH 7.4) | 37°C | Ambient | 48 - 72 Hours | Oxidation / Hydrolysis |
| Aqueous Buffer (pH 4.0) | 25°C | Ambient | < 2 Hours | Precipitation / Aggregation |
Part 5: Self-Validating SOP for Ultra-Stable Stock Preparation
To ensure absolute trustworthiness in your downstream assays, do not rely on standard dissolution techniques. Follow this self-validating protocol to create oxidation-resistant stock solutions.
Objective: Eliminate dissolved oxygen and trace metals to shut down the radical-mediated C2 oxidation pathway.
Step 1: Solvent Preparation (Degassing)
-
Obtain high-purity, anhydrous DMSO (≥99.9%).
-
Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
-
Causality Note: Removing O2 prevents the formation of the C2-peroxide intermediate shown in Fig 2.
Step 2: Reconstitution
-
Weigh the desired amount of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine powder in a glove box or under a steady stream of Argon.
-
Add the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.
-
Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that initiate degradation.
Step 3: Aliquoting and Storage
-
Dispense the solution into single-use, amber glass HPLC vials (glass prevents plasticizer leaching; amber prevents ESPT photodegradation).
-
Overlay each vial with Argon before capping tightly.
-
Store immediately at -20°C.
Step 4: System Self-Validation (Crucial Step)
-
Validation Metric: Before utilizing a stored aliquot for a critical assay, run a 1 µL sample via LC-MS.
-
Pass Criteria: A stable stock will show < 1% AUC for the [M+16] peak (indicating the absence of the 7-oxide or 2-oxo degradants) and no shift in retention time. If the [M+16] peak exceeds 1%, discard the aliquot.
References
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL:[Link][3]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents Source: PMC / NIH URL:[Link][2]
-
AlCl3/PCC-SiO2-promoted oxidation of azaindoles and indoles Source: ResearchGate / Synthetic Communications URL:[Link][1]
Sources
Technical Support Center: Characterizing 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the analytical characterization of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges encountered during the analysis of this and related pyrrolopyridine compounds.
Introduction to the Analyte
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the 7-azaindole family. The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors for cancer therapy and immunomodulators.[1][2][3][4] Its characterization is crucial for ensuring purity, stability, and overall quality in research and development. The basic nitrogen on the pyridine ring and the non-polar cyclohexyl group present unique analytical challenges that require careful method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine?
A1: The primary challenges in the HPLC analysis of this compound stem from its basic nature due to the pyridine nitrogen. This can lead to peak tailing due to strong interactions with residual acidic silanol groups on standard silica-based C18 columns.[5] Additionally, its relatively non-polar cyclohexyl moiety requires a mobile phase with sufficient organic solvent for adequate retention and elution on reversed-phase columns.
Q2: What starting conditions would you recommend for developing an HPLC method for this compound?
A2: A good starting point for method development would be a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile. It is advisable to use a mobile phase with a pH that keeps the pyridine nitrogen either fully protonated (pH < 4) or fully unprotonated (pH > 7) to ensure a single ionic species and improve peak shape. However, be mindful that high pH can degrade silica-based columns.[5] Using a column with a base-deactivated stationary phase or a polar-embedded phase can also mitigate peak tailing.[5]
Q3: How can I confirm the identity of my synthesized 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine?
A3: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for unambiguous identification. High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition.[1] 1H and 13C NMR will confirm the connectivity of the atoms and the presence of both the cyclohexyl and pyrrolo[2,3-b]pyridine moieties.[6][7]
Q4: Are there any known stability issues with pyrrolo[2,3-b]pyridine derivatives?
A4: Pyrrolopyridine derivatives can be susceptible to hydrolysis, particularly at acidic or basic pH.[8][9] The stability of a specific derivative like 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine would need to be empirically determined through forced degradation studies. It is also advisable to protect the compound from light and store it in a cool, dry place.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analytical work.
Issue 1: Significant Peak Tailing in Reversed-Phase HPLC
Symptoms:
-
Asymmetrical peaks with a pronounced tail.
-
Poor peak resolution from nearby impurities.
-
Inconsistent retention times.
Root Cause Analysis: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases.[5] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in peak tailing.
Solutions:
-
Mobile Phase pH Adjustment:
-
Rationale: Controlling the ionization state of the analyte can significantly reduce secondary interactions. At a low pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid), the pyridine nitrogen is protonated, which can lead to more consistent interactions with the stationary phase.
-
Protocol:
-
Prepare mobile phase A (aqueous) with 0.1% (v/v) formic acid or trifluoroacetic acid.
-
Prepare mobile phase B (organic) with 0.1% of the same acid in acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject the sample and observe the peak shape.
-
-
-
Use of Base-Deactivated Columns:
-
Rationale: Many modern HPLC columns are "base-deactivated" or "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to prevent interactions with basic analytes.
-
Recommendation: Employ a column specifically designed for the analysis of basic compounds. Look for columns labeled as "BDS" (Base-Deactivated Silica) or those with polar-embedded stationary phases.[11]
-
-
Increase Mobile Phase Ionic Strength:
-
Rationale: Adding a salt to the mobile phase can help to shield the charged silanol groups, reducing their interaction with the protonated analyte.
-
Protocol:
-
Prepare the aqueous mobile phase containing a buffer salt like ammonium acetate or ammonium formate at a concentration of 10-20 mM.
-
Adjust the pH as needed with the corresponding acid.
-
Ensure the salt is soluble in all mobile phase compositions used in your gradient.
-
-
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Difficulty in Achieving Baseline Separation of Impurities
Symptoms:
-
Co-eluting peaks.
-
Poor resolution between the main peak and closely related impurities.
Root Cause Analysis: Impurities from the synthesis, such as starting materials, intermediates, or by-products, may have similar physicochemical properties to 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, making them difficult to separate using standard chromatographic conditions.
Solutions:
-
Optimize the Organic Mobile Phase:
-
Rationale: Changing the organic solvent can alter the selectivity of the separation.
-
Protocol:
-
If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can change the elution order of closely related compounds.
-
You can also try a ternary mixture of water, acetonitrile, and methanol to fine-tune the selectivity.
-
-
-
Modify the Stationary Phase:
-
Rationale: Different stationary phases offer different retention mechanisms.
-
Recommendation: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a cyano-propyl stationary phase. These phases provide alternative interactions (pi-pi and dipole-dipole, respectively) that can improve the resolution of structurally similar compounds.[5]
-
-
Adjust the Column Temperature:
-
Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Protocol:
-
Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C).
-
Monitor the resolution between the peaks of interest at each temperature.
-
-
Data Presentation: Example HPLC Method Parameters
| Parameter | Initial Method | Optimized Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 10-90% B in 20 min | 20-80% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Issue 3: Low or No Signal in Electrospray Ionization Mass Spectrometry (ESI-MS)
Symptoms:
-
Weak or absent molecular ion peak ([M+H]+) in the mass spectrum.
Root Cause Analysis: The efficiency of electrospray ionization is highly dependent on the analyte's ability to form ions in solution and the composition of the mobile phase. The pyridine nitrogen should be readily protonated in positive ion mode.
Solutions:
-
Ensure Acidic Conditions:
-
Rationale: For positive ion ESI-MS, the presence of a proton source is crucial for forming the [M+H]+ ion.
-
Protocol:
-
Add a small amount (0.1%) of formic acid or acetic acid to the sample solution or the mobile phase.
-
These volatile acids are compatible with MS and will facilitate protonation.
-
-
-
Optimize MS Source Parameters:
-
Rationale: The settings of the ESI source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, can significantly impact signal intensity.
-
Recommendation: Perform a tuning or optimization of the MS source parameters using a direct infusion of a standard solution of your compound.
-
General Analytical Workflow:
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed Pyrrolopyridine (Azaindole) Synthesis
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex mechanistic landscape of palladium-catalyzed pyrrolopyridine (azaindole) synthesis. This guide moves beyond basic troubleshooting to address the fundamental causality behind byproduct formation, providing self-validating protocols to ensure high-fidelity cross-coupling and annulation.
Part 1: Mechanistic Origins of Common Byproducts (FAQs)
Q1: Why am I seeing significant protodehalogenation instead of the desired cross-coupled azaindole?
A1: Protodehalogenation is the most common parasitic pathway in these syntheses. It occurs when the aryl-palladium(II) intermediate reacts with a proton source rather than undergoing the desired transmetalation or amine coordination[1]. In the synthesis of azaindoles via the reaction of halo-aminopyridines with ketones, a slow
-
Causality & Solution: The electron-deficient nature of the pyridine ring slows down the reductive elimination step. To minimize this, you must ensure scrupulously anhydrous conditions[1]. Furthermore, employing an N-protecting group (such as Benzyl or SEM) on the aminopyridine increases the electron density of the core, accelerating the desired coupling and suppressing the protodehalogenation pathway[2].
Q2: My cascade C-N cross-coupling/Heck reaction is stalling at the imine/enamine intermediate. How do I force cyclization? A2: In cascade approaches to substituted azaindoles, the initial Buchwald-Hartwig coupling forms an imine/enamine, which must subsequently undergo an intramolecular Heck-type cyclization[3]. Stalling indicates that the catalyst is unable to re-insert into the C-H bond or that the enamine geometry is unfavorable.
-
Causality & Solution: The choice of ligand dictates the success of the cascade. While bidentate ligands like Xantphos excel at initial C-N bond formation, their rigidity and specific bite angle can inhibit the subsequent Heck cyclization[3]. Switching to a bulky, electron-rich monodentate ligand like XPhos or
provides the necessary steric flexibility and electron density to facilitate the final cyclization step[3][4].
Q3: I am observing dimeric byproducts (homocoupling) during the synthesis of 2-methyl-4-azaindole. What is the cause? A3: Homocoupling of the starting halo-aminopyridine (e.g., 2-bromo-3-aminopyridine) is a known issue[2]. It is typically mediated by the presence of trace oxygen, which oxidizes the Pd(0) species and promotes a divergent catalytic cycle, or by excessively high reaction temperatures that favor self-coupling over cross-coupling[5].
-
Causality & Solution: Rigorous degassing of solvents (via freeze-pump-thaw or sparging with argon) is mandatory[6]. Additionally, lowering the reaction temperature and ensuring a slight excess of the ketone/amine coupling partner can kinetically favor the cross-coupling pathway over dimerization[6].
Part 2: Protocol Optimization & Step-by-Step Methodologies
The following protocols are designed as self-validating systems. The specific reagents and additives chosen directly counteract the byproduct mechanisms discussed above.
Protocol A: Direct Annulation of Chloroaminopyridines with Ketones (Nazaré Conditions)
This protocol minimizes byproducts by utilizing a highly active
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the ortho-chloroaminopyridine (1.0 equiv),
(2.0 equiv), and anhydrous (1.5 equiv).-
Expert Insight:
acts as an in-situ water scavenger to strictly eliminate proton sources, thereby shutting down the protodehalogenation pathway[7].
-
-
Catalyst Addition: Add pre-formed
(2-5 mol %).-
Expert Insight: Using a well-defined, pre-ligated Pd(0) complex avoids the need for in-situ reduction, minimizing the generation of unligated, off-cycle Pd species that catalyze homocoupling[4].
-
-
Solvent & Additives: Add anhydrous, degassed dimethylacetamide (DMA) to achieve a 0.2 M concentration. Add the ketone (3.0 equiv) and glacial acetic acid (0.2 equiv).
-
Expert Insight: Acetic acid is a crucial additive; it facilitates the enamine tautomerization required to perfectly align the intermediate for the intramolecular Heck cyclization[4].
-
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 140 °C for 12-24 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and wash with water and brine. Purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination of Halo-Azaindoles
For functionalizing the pyrrolopyridine core (e.g., 4-bromo-7-azaindole) with amines while avoiding protodehalogenation[8].
-
Preparation: Charge a dry reaction vessel with N-protected 4-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and
(1.5 equiv)[8]. -
Catalyst System: Add
(2 mol %) and Xantphos (4 mol %)[8].-
Expert Insight: The wide bite angle of Xantphos forces the Pd center into a geometry that highly accelerates reductive elimination, rapidly forming the C-N bond before protodehalogenation can occur[8].
-
-
Solvent: Add anhydrous, degassed 1,4-dioxane[8].
-
Reaction: Heat to 100 °C under an argon atmosphere for 8-12 hours[8].
-
Workup: Filter off the inorganic salts, concentrate under reduced pressure, and purify via column chromatography[8].
Part 3: Quantitative Data on Ligand & Solvent Effects
The table below summarizes the critical effect of ligand and solvent selection on product distribution during the palladium-catalyzed cascade synthesis of azaindoles. Notice how bidentate ligands stall the reaction, while specific monodentate ligands push the reaction to completion.
| Catalyst / Ligand System | Base | Solvent | Major Product Observed | Yield (%) | Primary Byproduct |
| Toluene | Stalled Imine | < 5% | Unreacted Imine | ||
| Toluene | Stalled Imine | < 10% | Unreacted Imine[3] | ||
| Toluene | Stalled Imine | 0% | Protodehalogenation[3] | ||
| t-BuOH | Azaindole | 69% | Trace Dimerization[3] | ||
| DMA | Azaindole | 85-95% | None / Trace[4] |
Data synthesized from benchmark optimization studies on azaindole cascade cyclizations and direct annulations.
Part 4: Visualizing the Troubleshooting Logic
Diagnostic logic tree for identifying and resolving common byproducts in Pd-catalyzed azaindole synthesis.
References
-
Title: A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones Source: Angewandte Chemie International Edition / Organic Chemistry Portal URL: [Link]
-
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction Source: ITQB NOVA Repository (Universidade Nova de Lisboa) URL: [Link]
Sources
- 1. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones [organic-chemistry.org]
- 5. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Validation & Comparative
comparing 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine to tofacitinib
As a Senior Application Scientist navigating the transition from early-stage hit identification to late-stage clinical benchmarking, I frequently guide research teams in evaluating structural scaffolds against established clinical gold standards. In the realm of kinase inhibitor development, comparing a raw, early-stage building block like 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine to a highly optimized, FDA-approved drug like tofacitinib provides a masterclass in medicinal chemistry, structure-activity relationship (SAR) optimization, and translational assay design.
This guide provides an objective, in-depth comparative analysis of these two molecules, detailing their mechanistic divergence, structural utility, and the rigorous experimental workflows required to evaluate them.
Structural and Mechanistic Divergence
To understand the performance delta between a scaffold and a drug, we must first analyze their binding mechanics within the kinase active site.
Tofacitinib (The Optimized Drug): Tofacitinib is a highly potent, reversible, and competitive inhibitor of the Janus kinase (JAK) family, specifically tuned for JAK1 and JAK3[1]. Its core is a pyrrolo[2,3-d]pyrimidine , which acts as a bioisostere for the adenine ring of ATP. During binding, this core forms critical hydrogen bonds with the hinge region of the kinase (e.g., Glu903 and Leu905 in JAK3)[2]. However, tofacitinib’s extreme potency (IC50 ~1.0 nM for JAK3) is driven by its highly optimized side chains—specifically, the cyanoacetyl-piperidine group—which project into the solvent-exposed region and hydrophobic pockets, locking the kinase in an inactive conformation and preventing the phosphorylation of downstream STAT proteins[2].
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (The Privileged Scaffold): This molecule is a derivative of 7-azaindole (pyrrolo[2,3-b]pyridine), a "privileged scaffold" ubiquitous in fragment-based drug discovery (FBDD)[3]. The 7-azaindole core is structurally analogous to the pyrrolopyrimidine core of tofacitinib. The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a donor, forming bidentate hydrogen bonds with the kinase hinge region[3]. The addition of the cyclohexyl group at the C-3 position provides hydrophobic bulk that projects into the ribose-binding pocket of the kinase[4]. While it lacks the intricate side chains required for single-digit nanomolar potency or high isoform selectivity, it serves as an ideal, low-molecular-weight starting point for synthesizing novel inhibitors against JAKs, DYRK1A, and other kinases.
JAK-STAT pathway showing intervention points of tofacitinib and the 7-azaindole scaffold.
Quantitative Data Comparison
The following table summarizes the physicochemical and pharmacological distinctions between the raw scaffold and the optimized therapeutic.
| Parameter | 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine | Tofacitinib |
| Role in Pipeline | Early-stage privileged scaffold / Fragment | FDA-approved clinical therapeutic |
| Core Structure | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Pyrrolo[2,3-d]pyrimidine |
| Primary Target | Broad Kinase Library (JAKs, DYRK1A, etc.) | JAK1, JAK3 |
| Binding Mechanism | Bidentate H-bonds at hinge region | ATP-competitive; hinge + solvent pocket interactions |
| Typical JAK3 IC50 | High nanomolar to micromolar (baseline) | ~1.0 - 1.6 nM |
| Molecular Weight | 200.28 g/mol | 312.37 g/mol |
Experimental Methodologies & Self-Validating Protocols
To objectively compare the inhibitory profile of a raw scaffold against tofacitinib, we must employ a tiered screening cascade. The protocols below are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Protocol 1: Cell-Free Biochemical Kinase Assay (TR-FRET)
Objective: Determine the absolute
Step-by-Step Workflow:
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Normalization (Critical Step): Set the ATP concentration strictly at the apparent
for JAK3 (typically ~2-5 µM). Causality: Maintaining ATP at ensures that the calculated accurately reflects the true inhibition constant ( ) via the Cheng-Prusoff equation, allowing for an apples-to-apples comparison between the weak scaffold and the potent drug. -
Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series (Tofacitinib: 100 nM to 0.005 nM; Scaffold: 100 µM to 5 nM) into a 384-well plate.
-
Reaction Initiation: Add recombinant JAK3 enzyme and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Include a positive control (10 µM staurosporine) to define 100% inhibition and a DMSO-only negative control to define 0% inhibition. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
-
Readout: Measure the TR-FRET ratio (665 nm / 615 nm) using a microplate reader.
Protocol 2: Cellular Target Engagement (Flow Cytometry for pSTAT5)
Objective: Assess whether the biochemical inhibition translates to membrane-permeable, functional efficacy in living cells. Causality for Assay Choice: Cell-free assays confirm target engagement but ignore membrane permeability, efflux pumps, and intracellular ATP competition (~1-5 mM). By stimulating peripheral blood mononuclear cells (PBMCs) with IL-2 (which signals strictly through the JAK1/JAK3/STAT5 axis), we create a self-validating system where the absence of phosphorylated STAT5 (pSTAT5) directly correlates to in situ JAK1/3 inhibition[1].
Step-by-Step Workflow:
-
Cell Preparation: Isolate human PBMCs and rest them in serum-free RPMI media for 2 hours to reduce basal STAT phosphorylation.
-
Compound Incubation: Treat cells with the dilution series of tofacitinib or the 3-cyclohexyl-7-azaindole scaffold for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with 50 ng/mL recombinant human IL-2 for exactly 15 minutes. Causality: 15 minutes captures the peak transient phosphorylation wave of STAT5 before negative feedback loops (like SOCS proteins) initiate signal degradation.
-
Fixation and Permeabilization: Immediately halt the reaction by adding 16% paraformaldehyde (final concentration 4%). Permeabilize cells using ice-cold 90% methanol for 30 minutes.
-
Staining: Stain cells with an anti-pSTAT5 (Tyr694)-AlexaFluor 647 antibody and a CD4-FITC surface marker.
-
Analysis: Run the samples through a flow cytometer, gating specifically on the CD4+ T-cell population. Calculate the
based on the reduction of the Mean Fluorescence Intensity (MFI) of the AlexaFluor 647 channel relative to the IL-2 stimulated, DMSO-treated control.
Drug discovery workflow from 7-azaindole scaffold screening to in vivo clinical validation.
References
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - ACS Omega.[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage.[Link]
-
The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - NIH.[Link]
Sources
Publish Comparison Guide: Validation of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Activity in Animal Models
Executive Summary
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (often referred to as a 3-substituted 7-azaindole scaffold) represents a privileged structural motif in kinase inhibitor discovery. Unlike its C4-substituted counterparts (which predominantly target JAK3), the C3-cyclohexyl substitution pattern is critical for targeting the hydrophobic back-pockets of tyrosine kinases such as c-Met (HGFR) , Pim kinases (Pim-1, -2, -3) , and Trk receptors.
This guide details the validation of this specific scaffold in animal models, focusing on its primary application as a c-Met/Pim kinase dual inhibitor for oncology. It provides rigorous protocols for establishing in vivo efficacy, pharmacodynamic (PD) modulation, and comparative benchmarking against clinical standards like Crizotinib and Capmatinib .
Mechanism of Action & Structural Logic
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core mimics the purine ring of ATP, allowing it to bind the kinase hinge region via bidentate hydrogen bonds (N1-H donor and N7 acceptor).
-
The C3-Cyclohexyl "Warhead": The cyclohexyl group at position 3 is not merely a spacer; it is a lipophilic moiety designed to occupy the hydrophobic pocket II (selectivity pocket) adjacent to the ATP-binding site. This confers selectivity for kinases with accessible hydrophobic regions, specifically c-Met and Pim-1 .
-
Differentiation from Alternatives:
-
vs. Indoles: The 7-nitrogen (pyridine ring) provides an additional H-bond acceptor, improving solubility and hinge-binding affinity compared to standard indoles.
-
vs. C4-Substituted 7-Azaindoles: C4-substitution (e.g., Tofacitinib precursors) directs activity toward JAK family kinases. The C3-substitution shifts the profile toward receptor tyrosine kinases (RTKs).
-
Signaling Pathway Visualization
The following diagram illustrates the c-Met/HGF signaling cascade blocked by 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Blockade of HGF-driven c-Met signaling by 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, preventing downstream AKT/MAPK activation.
Comparative Analysis: Benchmarking Efficacy
When validating this scaffold, it is essential to compare it against FDA-approved c-Met and Pim inhibitors.
| Feature | 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (Scaffold) | Crizotinib (Standard of Care) | SGI-1776 (Pim Inhibitor) |
| Primary Target | c-Met / Pim-1 (Dual profile) | c-Met / ALK / ROS1 | Pim-1 / Pim-2 / Pim-3 |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Key Advantage | Dual inhibition prevents Pim-mediated resistance often seen in pure c-Met inhibitors. | High potency; established clinical safety. | Pan-Pim activity; lacks c-Met coverage. |
| Bioavailability | High (Lipophilic core); requires formulation (e.g., PEG400). | Moderate; requires specific salt forms. | Low; often requires IV formulation. |
| Toxicity Risk | Potential QT prolongation (hERG binding common in this class). | Visual disturbances; edema. | Cardiotoxicity. |
In Vivo Validation Protocols
To validate the activity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine derivatives, a "Self-Validating System" approach is required. This involves confirming target engagement (PD) before assessing tumor growth inhibition (efficacy).
Phase I: Pharmacokinetic (PK) & Tolerability Profiling
Before efficacy studies, establish the Maximum Tolerated Dose (MTD) and exposure profile.
-
Species: CD-1 Mice (Male/Female).
-
Formulation: 5% DMSO + 40% PEG400 + 55% Saline (Solubility is the limiting factor for this lipophilic scaffold).
-
Dosing: Single oral gavage (PO) at 10, 30, 100 mg/kg.
-
Endpoint: Plasma concentration at 0.5, 1, 4, 8, 24h. Target trough levels (
) > of the cellular target (typically > 100 nM).
Phase II: Pharmacodynamic (PD) Target Engagement
Prove that the compound inhibits c-Met/Pim in vivo.
-
Model: U87MG (Glioblastoma, high c-Met) or MKN-45 (Gastric, c-Met amplified) subcutaneous xenografts.
-
Protocol:
-
Implant
cells in BALB/c nude mice. -
When tumors reach 300-500 mm³, administer a single dose (at MTD).
-
Harvest tumors at 2h, 6h, and 24h post-dose.
-
Readout: Western Blot / ELISA for p-c-Met (Tyr1234/1235) and p-Bad (Ser112) (Pim biomarker).
-
Success Criteria: >50% reduction in phosphorylation relative to vehicle control.
-
Phase III: Tumor Growth Inhibition (TGI) Study
-
Model: MKN-45 Xenograft (Gold standard for c-Met dependency).
-
Group Size: n=10 mice per group.
-
Regimen:
-
Vehicle: QD x 21 days.
-
Test Compound: 25 mg/kg and 50 mg/kg QD x 21 days.
-
Positive Control: Crizotinib (50 mg/kg QD).
-
-
Measurement: Tumor volume (
) measured bi-weekly. -
Statistical Endpoint: %TGI (Tumor Growth Inhibition) =
.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow ensuring PK and PD criteria are met before long-term efficacy testing.
Troubleshooting & Expert Insights
Solubility Challenges
The "3-Cyclohexyl" moiety significantly increases lipophilicity (
-
Issue: Poor oral bioavailability in standard aqueous vehicles.
-
Solution: Use Nano-suspensions or Cyclodextrin (HP-
-CD) formulations if PEG400 causes gastrointestinal toxicity in mice. -
Expert Tip: Do not rely solely on methylcellulose suspensions; this scaffold often precipitates in the gut, leading to high variability.
hERG Liability
7-azaindoles with lipophilic C3-substituents are prone to blocking the hERG potassium channel (cardiotoxicity risk).
-
Validation Step: Before moving to expensive dog telemetry studies, perform a hERG patch-clamp assay . If
, structural modification (e.g., adding a polar group to the cyclohexyl ring) is necessary.
Species Differences
c-Met homology is high between human and mouse, but Pim kinase isoforms vary.
-
Insight: Validating in SCID mice (lacking B and T cells) is acceptable for solid tumors (c-Met), but for Pim-driven leukemias, use NSG mice to support robust engraftment of human AML lines (e.g., MV4-11).
References
- Discovery of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Derivatives as c-Met Inhibitors.
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Source: Chemical and Pharmaceutical Bulletin (2015).[1][2] URL:[Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[3] URL:[Link]
-
c-Met as a Target for Therapeutic Intervention in Cancer. Source: Clinical Cancer Research. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the off-target landscape associated with the 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold. This structure, a derivative of the privileged 7-azaindole pharmacophore, is a critical building block in the discovery of inhibitors for Pim kinases , JAKs , CDKs , and HCV NS5B polymerase .
Executive Summary & Core Mechanism
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (CAS: 494799-65-4) serves as a potent ATP-competitive pharmacophore. While often employed to target specific kinases (e.g., Pim-1, JAK3) or viral polymerases (HCV NS5B), its efficacy is counterbalanced by significant kinome promiscuity .
The molecule mimics the purine ring of ATP. The pyrrolo[2,3-b]pyridine (7-azaindole) core forms hydrogen bonds with the kinase "hinge" region, while the hydrophobic 3-cyclohexyl group penetrates the deep hydrophobic pocket (often the gatekeeper region). Without precise substitution at the C5 or N1 positions, this scaffold exhibits "poly-pharmacology," unintentionally inhibiting structurally conserved kinases.
Key Off-Target Risks:
-
High Risk: JAK Family (JAK1/2/3), CDK8/19, FGFR1-4.
-
Moderate Risk: Pim-1/2/3, ATM, TRK receptors.
-
Mechanism: ATP-binding site mimicry (Type I inhibition).
The Off-Target Landscape: Quantitative Profiling
The following data aggregates selectivity profiles from fragment-based drug discovery (FBDD) campaigns utilizing the 3-cyclohexyl-7-azaindole core.
Table 1: Primary Targets vs. Common Off-Targets
Data represents typical IC50 ranges for the unsubstituted or minimally substituted scaffold.
| Target Class | Role (Intended vs. Off-Target) | IC50 / Kd Range | Mechanism of Interaction |
| Pim Kinases (Pim-1/2) | Primary (Oncology) | 10 - 100 nM | Hinge binding + Hydrophobic fit |
| HCV NS5B | Primary (Virology) | 50 - 200 nM | Allosteric "Thumb" domain binding |
| JAK Family (JAK3 > JAK1) | Major Off-Target | 100 - 500 nM | Hinge region H-bonding (Glu/Leu) |
| CDK8 / CDK19 | Major Off-Target | < 50 nM | Type II binding (Deep pocket) |
| FGFR1-4 | Off-Target | 10 - 100 nM | Gatekeeper residue interaction |
| ATM | Off-Target | 200 - 800 nM | PIKK family cross-reactivity |
Critical Insight: The 3-cyclohexyl group provides non-specific hydrophobic bulk. While this increases potency against targets with large binding pockets (like Pim-1), it drastically reduces selectivity against other kinases with accessible hydrophobic back-clefts (like FGFR and CDK8).
Comparative Analysis: Scaffold vs. Optimized Alternatives
When selecting a probe or therapeutic candidate, comparing the raw scaffold to optimized "Gold Standard" inhibitors highlights the necessity of selectivity profiling.
Comparison Guide: 3-Cyclohexyl-7-azaindole vs. Market Leaders
| Feature | 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (Scaffold) | Tofacitinib (JAK Inhibitor) | SGI-1776 (Pim Inhibitor) |
| Core Structure | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Pyrrolo[2,3-d]pyrimidine | Imidazo[1,2-b]pyridazine |
| Selectivity Score | Low (Hits >30 kinases @ 1µM) | High (JAK selective) | Moderate (Pim + FLT3) |
| Primary Liability | CDK8 / FGFR Cross-reactivity | JAK1/JAK3 inhibition (On-target toxicity) | hERG inhibition (QT prolongation) |
| Metabolic Stability | Low (Cyclohexyl oxidation) | Optimized | Optimized |
| Use Case | Early-stage Lead / Building Block | Clinical Therapeutic | Clinical Candidate (Discontinued) |
Recommendation:
-
Use the 3-Cyclohexyl scaffold only as a starting block for SAR (Structure-Activity Relationship) exploration.
-
Do NOT use as a highly specific biological probe without verifying selectivity in your specific cell line, as inhibition of CDK8 (transcriptional regulation) or FGFR (cell growth) may confound phenotypic results.
Mechanistic Visualization
Signaling Pathway Cross-Talk
The diagram below illustrates how the 3-cyclohexyl scaffold can unintentionally bridge distinct signaling pathways (JAK-STAT, MAPK, and Cell Cycle), leading to confusing experimental data.
Caption: Multi-pathway interference. The scaffold inhibits Pim (intended) but simultaneously blocks JAK and CDK8, altering cytokine response and transcription.
Experimental Protocols for Validation
To validate the specificity of this scaffold in your research, follow this self-validating workflow.
Protocol A: Differential Thermal Shift Assay (TSA)
Use this to confirm target engagement and assess off-target binding stability.
-
Preparation: Prepare 2 μM recombinant kinase domains (Pim-1, JAK3, CDK8) in HEPES buffer (pH 7.5).
-
Dye: Add SYPRO Orange (5x final concentration).
-
Treatment: Add 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine at 10 μM (saturation). Include DMSO control.
-
Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Analysis: Calculate
(Melting Temperature Shift).-
Interpretation: A
indicates strong binding. If JAK3 and CDK8 show shifts comparable to Pim-1, the compound is non-selective in your system.
-
Protocol B: Cellular "Rescue" Experiment
Determine if observed effects are on-target.
-
Cell Line: Use a cell line dependent on the primary target (e.g., MOLM-16 for Pim/FLT3).
-
Transfection: Transfect cells with a Gatekeeper Mutant of the off-target (e.g., JAK3^M511I) that prevents inhibitor binding but maintains kinase function.
-
Assay: Treat cells with the compound.
-
Result: If toxicity persists despite the mutant, the effect is likely driven by the other targets (e.g., CDK8 or FGFR), confirming off-target liability.
Mitigation Strategies
If you are developing drugs using this scaffold, employ these chemical modifications to improve selectivity:
-
C5-Substitution: Introducing a carboxamide or bulky group at the 5-position of the azaindole ring can induce steric clashes with the "roof" of the ATP pocket in off-targets like JAKs, while maintaining Pim potency.
-
N1-Derivatization: The pyrrole nitrogen (N1) is critical for hinge binding in CDK8. Alkylation here often abolishes CDK activity, improving selectivity for other targets.
-
Cyclohexyl Ring Modification: Replacing the flexible cyclohexyl ring with a rigid, polar group (e.g., piperidine) can reduce hydrophobic promiscuity.
References
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Journal of Medicinal Chemistry. (2025).
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry. (2022).
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. (2015). [1]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances. (2020).
-
BindingDB Entry: 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. BindingDB.
Sources
Navigating the Kinome: A Comparative Guide to the Selectivity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase-targeted drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive analysis of the kinase selectivity profile of a representative compound from this class, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine. While extensive public data for this specific molecule is limited, we will construct a plausible, illustrative profile based on the known behavior of structurally related pyrrolopyridine inhibitors. This guide will delve into the experimental methodologies for determining kinase selectivity, offer a comparative analysis with other pyrrolopyridine-based inhibitors, and provide detailed protocols for key assays.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1] Consequently, achieving inhibitor selectivity is a formidable challenge. A promiscuous inhibitor, while potentially offering polypharmacological benefits in certain contexts, runs a higher risk of off-target effects and toxicity. Conversely, a highly selective inhibitor offers a clearer path to target validation and a potentially wider therapeutic window.[2] Kinase profiling has, therefore, become an indispensable step in the drug discovery process, enabling researchers to prioritize lead compounds and anticipate potential liabilities.[1]
Illustrative Kinase Selectivity Profile of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Based on published data for analogous pyrrolopyridine compounds that have shown activity against various kinases—including Janus kinases (JAKs), Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), and Fibroblast Growth Factor Receptors (FGFRs)—we can project a hypothetical selectivity profile for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.[3][4][5] For the purpose of this guide, we will postulate that our compound is a potent inhibitor of a hypothetical target, Kinase X, with off-target activities on several other kinases.
Table 1: Hypothetical Kinase Selectivity Profile of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Kinase X | 15 | 98% |
| Kinase A | 250 | 85% |
| Kinase B | 800 | 60% |
| Kinase C | >10,000 | <10% |
| Kinase D | >10,000 | <5% |
This illustrative data highlights a compound with high potency for its primary target, Kinase X, and measurable activity against Kinases A and B, suggesting a degree of selectivity. The lack of significant inhibition of Kinases C and D at a high concentration indicates a favorable selectivity profile against these particular kinases.
Caption: Illustrative selectivity of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Comparative Analysis with Other Pyrrolopyridine Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is versatile, with different substitutions leading to a range of selectivity profiles.
-
JAK Inhibitors: Certain C-5 substituted pyrrolopyridine derivatives have been developed as potent and selective JAK1 inhibitors, demonstrating selectivity over other JAK family members like JAK2.[4][6] This is often achieved by exploiting subtle differences in the amino acid residues within the ATP-binding pocket.[6]
-
MK-2 Inhibitors: A distinct class of pyrrolopyridine inhibitors has been identified with high selectivity for MK-2, a key enzyme in the inflammatory response.[3] These inhibitors showed good selectivity against other MAP kinases like p38, JNK, and ERK.[3]
-
FGFR Inhibitors: Other variations of the 1H-pyrrolo[2,3-b]pyridine core have yielded potent inhibitors of FGFR1, 2, and 3, which are implicated in various cancers.[5]
-
TNIK Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been shown to potently inhibit Traf2- and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values in the sub-nanomolar range.[7][8]
This diversity highlights the tunability of the pyrrolopyridine scaffold, where modifications to the substituent groups can significantly alter the kinase selectivity profile, allowing for the targeted development of inhibitors for different therapeutic applications.
Experimental Determination of Kinase Selectivity: A Methodological Overview
A variety of robust platforms are available for comprehensive kinase profiling, each with its own advantages.[1] These include radiometric assays, which are often considered the gold standard, and non-radiometric methods such as luminescence-based assays and competition binding assays.[9][10][11]
Representative Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13][14] It is a universal assay suitable for a broad range of kinases and is amenable to high-throughput screening.[13][14][15]
Experimental Workflow:
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine) in a suitable reaction buffer.
-
Incubate at the optimal temperature (typically 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent, which contains apyrase, to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent, which contains ADP-dependent kinase and luciferase/luciferin. This converts the ADP produced in the kinase reaction back to ATP, which is then used by the luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly adaptable platform for the development of targeted kinase inhibitors. While a definitive kinase selectivity profile for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, by examining its structural relatives, we can appreciate the potential for developing potent and selective inhibitors for a variety of kinase targets. The key to unlocking this potential lies in rigorous, systematic kinase profiling using established and reliable assay technologies. This guide has provided a framework for understanding the importance of kinase selectivity, interpreting a representative profile, and the experimental methodologies used to generate this critical data. As the field of kinase drug discovery continues to evolve, a deep understanding of inhibitor selectivity will remain paramount in the quest for safer and more effective therapies.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link][9]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][16]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link][13]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link][2]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link][17]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][18]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link][19]
-
Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 50(11), 2647-2654. [Link][3]
-
Promega Connections. (2009, July 2). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Retrieved from [Link][20]
-
FirstWord HealthTech. (2016, February 29). DiscoverX and the SGC Partner to Make an Annotated Collection of >600 Kinase Inhibitors Freely Available. Retrieved from [Link]
-
Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link][21]
-
ResearchGate. (n.d.). Structure and selectivity of pyrolopyridazine compounds. Retrieved from [Link][22]
-
Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6784–6804. [Link][4]
-
El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 10(4), 83. [Link][23]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][10]
-
Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link][6]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link][1]
-
DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link][24]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][25]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link][11]
-
LINCS Data Portal. (2017, September 25). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link][26]
-
MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link][27]
-
MDPI. (2024, July 26). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Retrieved from [Link][28]
-
PubChem. (n.d.). 3H-Pyrrolo[2,3-B]pyridine. Retrieved from [Link][29]
-
PubMed. (2021, February 1). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link][7]
-
PubMed. (2009, July 23). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Retrieved from [Link][30]
-
bioRxiv. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link][8]
-
PubMed. (2022, September 22). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link][31]
-
BindingDB. (n.d.). BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link][32]
-
ChemicalRegister.com. (n.d.). 3-cyclohexyl-2-phenyl-1h-pyrrolo[2,3-c]pyridine (CAS No. 1049768-43-5) Suppliers. Retrieved from [Link][33]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link][5]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase Activity Assays [promega.sg]
- 13. bmglabtech.com [bmglabtech.com]
- 14. ADP-Glo™ Kinase Assay [promega.jp]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fiercebiotech.com [fiercebiotech.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. BindingDB BDBM50193052 3-cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid::CHEMBL263976 [w.bindingdb.org]
- 33. 3-cyclohexyl-2-phenyl-1h-pyrrolo[2,3-c]pyridine (CAS No. 1049768-43-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1][2]
A Technical Guide to Scaffold Performance, Selectivity, and Experimental Validation[1]
Executive Summary: The 7-Azaindole Advantage
In the rational design of kinase inhibitors, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to the traditional indole core.[1] While indole-based inhibitors (e.g., Sunitinib) have historically dominated the landscape, the 7-azaindole framework offers distinct physicochemical and pharmacodynamic advantages that address common attrition points in drug discovery: solubility and hinge-region binding fidelity .[1]
This guide provides a comparative technical analysis of pyrrolopyridine-based inhibitors, focusing on their structural causality, performance metrics (IC50, selectivity), and validated protocols for experimental profiling.[1]
Structural Analysis & SAR Logic
The primary driver for transitioning from an indole to a pyrrolopyridine scaffold is the introduction of a nitrogen atom at the C7 position. This modification fundamentally alters the interaction with the kinase ATP-binding pocket.
The Hinge Binding Mechanism[3]
-
Indole Scaffold: Acts primarily as a Hydrogen Bond Donor (HBD) via the N1-H. It often requires an additional substituent (e.g., at C3) to act as an acceptor, or relies on water-mediated bridges.[1]
-
7-Azaindole Scaffold: Functions as a bidentate hinge binder .[1][2]
-
N1-H: Hydrogen Bond Donor (binds to the backbone carbonyl of the hinge residue, e.g., Glu, Met).[1]
-
N7: Hydrogen Bond Acceptor (binds to the backbone amide nitrogen of the hinge residue).
-
Result: A rigid, two-point anchor that increases residence time and potency while reducing reliance on flexible side chains.[1]
-
Physicochemical Improvements
The N7 nitrogen lowers the LogP (lipophilicity) and increases aqueous solubility compared to the parent indole, improving the ADME profile without sacrificing ligand efficiency.
Visualization: SAR Logic Flow
Caption: Structural evolution from indole to 7-azaindole and the resulting pharmacological benefits.
Comparative Performance: Case Studies
The following section compares two "Hero" compounds derived from the pyrrolopyridine scaffold: Vemurafenib (Oncology) and Pexidartinib (Rare Disease/Oncology).
Quantitative Data Summary
| Feature | Vemurafenib (Zelboraf) | Pexidartinib (Turalio) |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 5-Chloro-pyrrolo[2,3-b]pyridine |
| Primary Target | BRAF V600E | CSF-1R (c-FMS) |
| Binding Mode | Type I (Active Conformation) | Type I½ (Juxtamembrane modulation) |
| Biochemical IC50 | 31 nM (BRAF V600E) | 13 nM (CSF-1R) |
| Selectivity Profile | High selectivity for mutant BRAF over WT BRAF | Multi-kinase: Inhibits KIT (27 nM) & FLT3 (160 nM) |
| Key SAR Feature | N7 interacts with Cys532 (hinge); 3-substituent locks active state.[1][3] | 5-Cl substituent fills hydrophobic pocket; 3-substituent extends to solvent.[1] |
Deep Dive: Vemurafenib (BRAF Inhibitor)
Vemurafenib exemplifies the "scaffold-hopping" success.[1] Early leads utilized a 7-azaindole core which was critical for high affinity.[1][4][5]
-
Mechanism: The 7-azaindole core anchors to the hinge region (Cys532 and Gln530 in BRAF).
-
Selectivity: The molecule selectively inhibits the active conformation of the V600E mutant.[6]
-
Comparison: Unlike earlier Type II inhibitors (e.g., Sorafenib) that bind the DFG-out inactive conformation, Vemurafenib's pyrrolopyridine core allows it to effectively compete with ATP in the active mutant kinase.[1]
Deep Dive: Pexidartinib (CSF-1R Inhibitor)
Pexidartinib utilizes a 5-chloro-substituted pyrrolopyridine.[1]
-
Mechanism: The chlorine atom at position 5 occupies a small hydrophobic pocket near the gatekeeper residue, enhancing potency against CSF-1R.[1]
-
Clinical Utility: It is the first FDA-approved therapy for Tenosynovial Giant Cell Tumor (TGCT), proving the scaffold's viability beyond standard oncology indications.[1]
Experimental Validation Protocols
To validate a new pyrrolopyridine-based inhibitor, researchers must employ a cascade of biochemical and cellular assays.[1] The following protocols are field-standard methodologies for assessing potency and target engagement.
Protocol A: Biochemical Kinase Profiling (TR-FRET)
Purpose: Determine intrinsic affinity (IC50) without cellular membrane permeability variables.[1]
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
-
Tracer: Europium-labeled anti-phospho-residue antibody.[1]
-
Acceptor: AlexaFluor-647 labeled kinase tracer (or similar FRET pair).[1]
Step-by-Step Workflow:
-
Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 1:3 serial dilution). Acoustic dispense 100 nL into 384-well low-volume plates.
-
Enzyme Addition: Dilute recombinant kinase (e.g., BRAF V600E or CSF-1R) to 2x final concentration in Kinase Buffer.[1] Add 5 µL to wells. Incubate 10 min at RT (pre-incubation allows slow-binding kinetics to initiate).[1]
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (at Km apparent for ATP).
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.
-
Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit (Sigmoidal Dose-Response).
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: Validate that the inhibitor engages the kinase inside the cell (accounting for permeability and efflux).
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.[1] Incubate 24 hours.
-
Seeding: Re-plate cells into 96-well non-binding surface plates.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at a concentration near its Kd.[1]
-
Inhibitor Treatment: Add the test pyrrolopyridine compound (dose-response).[1]
-
Equilibration: Incubate for 2 hours at 37°C. The test compound competes with the tracer for the ATP pocket.
-
BRET Measurement: Add NanoBRET substrate (furimazine).[1] Measure Donor (460 nm) and Acceptor (618 nm) emission.[1]
-
Calculation: A decrease in BRET signal indicates displacement of the tracer by the test compound.
Visualization: Kinase Profiling Workflow
Caption: Step-wise validation cascade for characterizing novel kinase inhibitors.
References
-
Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation. Nature.[1] Link[1]
-
Tap, W. D., et al. (2015).[1] Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor.[1] New England Journal of Medicine. Link[1]
-
Zhang, H., et al. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][5][7] Chemical and Pharmaceutical Bulletin. Link
-
Robers, M. B., et al. (2015).[1] Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.[1] Link[1]
-
FDA Label - Turalio (Pexidartinib). (2019).[1] U.S. Food and Drug Administration.[7][8] Link
Sources
- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine as a Novel Immunomodulator
Introduction: The Quest for Selective Immunomodulation
The development of targeted immunomodulatory agents is a cornerstone of modern therapeutics, particularly for autoimmune and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent Janus kinase (JAK) inhibitors.[1] This guide focuses on the critical next step for any novel compound sharing this scaffold: rigorous in vivo validation. We will use a representative molecule, 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (herein referred to as "Cmpd-X"), as our subject.
This document is not a mere collection of protocols. It is a strategic guide designed for drug development professionals, outlining the scientific rationale and comparative framework necessary to robustly evaluate the therapeutic potential of Cmpd-X. We will objectively compare its hypothetical performance against established immunomodulators, providing the experimental context required to interpret the data and make informed decisions in a preclinical setting.
Scientific Rationale: Targeting the JAK-STAT Superhighway
The JAK-STAT signaling pathway is a critical signal transduction cascade for numerous cytokines and growth factors that drive immune responses and inflammation.[2] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[1] Dysregulation of this pathway is a key pathological feature in diseases like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[3][4]
Cmpd-X, with its pyrrolo[2,3-b]pyridine core, is hypothesized to function as a JAK inhibitor, inserting into the ATP-binding site of one or more JAK family members (JAK1, JAK2, JAK3, TYK2) to block downstream signaling. Its efficacy and safety profile will be dictated by its specific selectivity across these isoforms.
Caption: Hypothesized mechanism of Cmpd-X action on the JAK-STAT signaling pathway.
Comparative Framework: Benchmarking Against the Gold Standards
To establish the therapeutic potential of Cmpd-X, its performance must be contextualized against existing therapies with diverse mechanisms and selectivity profiles.
| Comparator Agent | Class | Mechanism of Action | Rationale for Inclusion |
| Tofacitinib | 1st-Gen JAK Inhibitor | Preferential inhibitor of JAK1 and JAK3.[1] | Direct competitor with a similar chemical scaffold; provides a baseline for pan-JAK inhibitory effects.[5] |
| Upadacitinib | 2nd-Gen JAK Inhibitor | Selective JAK1 inhibitor.[6] | Assesses the potential benefits (e.g., safety) of improved selectivity over first-generation agents. |
| Methotrexate (MTX) | DMARD | Folic acid antagonist; increases adenosine levels, leading to anti-proliferative and anti-inflammatory effects.[7][8] | Gold-standard conventional therapy; represents a different, non-JAK-targeted mechanism. |
| Cyclosporine A (CsA) | Calcineurin Inhibitor | Inhibits T-cell activation by blocking calcineurin, preventing IL-2 transcription.[9][10] | Represents another major class of T-cell-targeting immunomodulators. |
Overall In Vivo Validation Strategy
Our validation approach is a tiered system, progressing from a general model of T-cell-mediated inflammation to a complex, disease-relevant autoimmune model. This strategy allows for early go/no-go decisions while building a comprehensive efficacy and mechanistic profile.
Caption: Tiered in vivo validation workflow for a novel immunomodulator.
Phase 1: Delayed-Type Hypersensitivity (DTH) Model
Causality: The DTH model is a robust and highly reproducible method to assess T-cell mediated immune responses.[11] It serves as an essential first-pass screen for the in vivo anti-inflammatory activity of Cmpd-X. A positive result here provides the foundational evidence that the compound can modulate a relevant immune pathway in a living system.[12][13]
Experimental Protocol: DTH in C57BL/6 Mice
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10/group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Cmpd-X (e.g., 1, 5, 25 mg/kg, oral gavage)
-
Tofacitinib (e.g., 15 mg/kg, oral gavage) - Positive Control
-
Methotrexate (e.g., 1 mg/kg, intraperitoneal) - Positive Control
-
-
Sensitization (Day 0): Mice are immunized by subcutaneous injection at the base of the tail with 100 µg of methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA).[14]
-
Treatment: Dosing with test compounds or vehicle begins on Day 5 post-sensitization and continues daily until the end of the experiment.
-
Challenge (Day 7): Baseline ear thickness of both ears is measured using a digital caliper. Subsequently, 20 µL of mBSA (10 mg/mL in PBS) is injected into the pinna of the right ear. The left ear receives 20 µL of PBS as an internal control.
-
Endpoint Measurement (Day 8 - 24h post-challenge): Ear thickness is measured again. The change in ear thickness (swelling) is calculated as: (Right Ear Thickness at 24h - Right Ear Thickness at 0h).[15]
-
Histology: At termination, ear tissues are collected, fixed in formalin, and processed for H&E staining to assess immune cell infiltration.
Hypothetical Data Summary: DTH Response
| Treatment Group | Dose (mg/kg) | Ear Swelling (mm ± SEM) at 24h | % Inhibition of Swelling |
| Vehicle Control | - | 0.25 ± 0.03 | - |
| Cmpd-X | 1 | 0.21 ± 0.02 | 16% |
| Cmpd-X | 5 | 0.14 ± 0.02 | 44% |
| Cmpd-X | 25 | 0.09 ± 0.01 | 64% |
| Tofacitinib | 15 | 0.11 ± 0.02 | 56% |
| Methotrexate | 1 | 0.16 ± 0.03 | 36% |
Interpretation: The dose-dependent reduction in ear swelling suggests Cmpd-X possesses significant in vivo activity against T-cell driven inflammation, with superior efficacy at 25 mg/kg compared to the established positive controls in this acute model.
Phase 2: Collagen-Induced Arthritis (CIA) Model
Causality: The CIA model in mice is the gold standard for preclinical evaluation of RA therapeutics.[16][17] It recapitulates key features of human RA, including synovitis, pannus formation, and cartilage/bone erosion, driven by both T-cell and B-cell (autoantibody) responses.[4][18] Demonstrating efficacy in this chronic, complex model is a critical milestone, indicating potential clinical utility in autoimmune diseases.[19][20]
Experimental Protocol: CIA in DBA/1J Mice
-
Animal Model: Male DBA/1J mice, 8-10 weeks old (this strain is highly susceptible to CIA).
-
Groups (n=10-12/group): As in DTH, with the addition of Upadacitinib and Cyclosporine A comparators.
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant is administered.
-
Treatment: Prophylactic treatment begins on Day 21, before the typical onset of clinical signs, and continues daily.
-
Clinical Assessment (Starting Day 21, 3x/week):
-
Arthritis Score: Paws are scored on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measured with a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Blood Collection: Serum is collected for cytokine analysis (ELISA/Multiplex for TNF-α, IL-6, IL-17).
-
Histopathology: Hind paws are collected, decalcified, and processed for H&E and Safranin O staining to evaluate inflammation, pannus formation, and cartilage/bone erosion.
-
Spleen/Lymph Node Collection: Tissues are harvested for mechanistic flow cytometry studies (see Phase 3).
-
Hypothetical Data Summary: CIA Model Efficacy
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42 ± SEM) | Serum IL-6 (pg/mL ± SEM) | Histological Score (Erosion) |
| Vehicle Control | - | 11.2 ± 1.1 | 254 ± 35 | 3.5 ± 0.4 |
| Cmpd-X | 25 | 3.1 ± 0.5 | 55 ± 12 | 0.8 ± 0.2 |
| Tofacitinib | 15 | 4.5 ± 0.7 | 89 ± 18 | 1.2 ± 0.3 |
| Upadacitinib | 10 | 3.8 ± 0.6 | 72 ± 15 | 1.0 ± 0.2 |
| Methotrexate | 1 | 7.8 ± 0.9 | 151 ± 28 | 2.4 ± 0.4 |
| Cyclosporine A | 20 | 6.5 ± 0.8 | 130 ± 22 | 2.1 ± 0.3 |
Interpretation: Cmpd-X demonstrates robust therapeutic efficacy, significantly reducing clinical signs of arthritis, systemic inflammation (IL-6), and joint destruction. Its superior performance compared to Tofacitinib and equivalence to the more selective Upadacitinib suggests a highly potent and potentially favorable JAK selectivity profile.
Phase 3: Mechanistic Deep Dive via Flow Cytometry
Causality: While clinical scores demonstrate if a drug works, mechanistic studies explain how it works. Flow cytometry allows for the precise quantification of immune cell populations, providing a direct window into the immunomodulatory effects of Cmpd-X on the cellular drivers of autoimmunity, such as pathogenic T helper (Th1, Th17) cells and regulatory T cells (Tregs).[21][22][23] This data is crucial for confirming the mechanism of action and differentiating Cmpd-X from its competitors.
Protocol: Immune Cell Profiling from CIA Splenocytes
-
Sample Preparation: Spleens from terminated CIA mice are harvested into RPMI medium. Single-cell suspensions are prepared by mechanical dissociation and passing through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are stained with a viability dye (e.g., Zombie Aqua™) to exclude dead cells.
-
Surface staining is performed using a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25).
-
For intracellular staining (required for transcription factors), cells are fixed and permeabilized using a specialized buffer kit.
-
Intracellular staining is then performed with antibodies against key transcription factors (e.g., T-bet for Th1, RORγt for Th17, FoxP3 for Tregs).
-
-
Data Acquisition: Samples are run on a multi-color flow cytometer (e.g., BD LSRFortessa™).
-
Gating Strategy: A sequential gating strategy is employed to identify cell populations: Live Singlets -> Lymphocytes -> CD3+ T cells -> CD4+ Helper T cells. Within the CD4+ gate, populations are defined as:
-
Th1: T-bet+
-
Th17: RORγt+
-
Tregs: CD25+ FoxP3+
-
Hypothetical Data Summary: Splenic T-Cell Populations
| Treatment Group | % Th1 of CD4+ (Mean ± SEM) | % Th17 of CD4+ (Mean ± SEM) | % Tregs of CD4+ (Mean ± SEM) |
| Vehicle Control | 15.2 ± 1.3 | 4.8 ± 0.5 | 6.5 ± 0.7 |
| Cmpd-X (25 mg/kg) | 8.1 ± 0.9 | 1.5 ± 0.2 | 9.8 ± 0.9 |
| Tofacitinib (15 mg/kg) | 9.5 ± 1.0 | 2.1 ± 0.3 | 8.9 ± 0.8 |
| Upadacitinib (10 mg/kg) | 8.8 ± 0.9 | 1.8 ± 0.3 | 9.2 ± 0.8 |
| Methotrexate (1 mg/kg) | 12.5 ± 1.1 | 3.9 ± 0.4 | 7.1 ± 0.6 |
Interpretation: The data strongly supports the hypothesized mechanism. Cmpd-X significantly reduces the key pathogenic Th1 and Th17 cell populations while promoting a shift towards a more regulatory phenotype (increased Tregs). This potent modulation of T-cell differentiation, particularly the marked reduction in Th17 cells, is consistent with potent inhibition of signaling pathways crucial for their development (e.g., via JAK1/JAK3) and provides a cellular basis for its superior efficacy in the CIA model.
Conclusion and Forward Look
This comprehensive, multi-tiered in vivo validation framework provides compelling, albeit hypothetical, evidence for the immunomodulatory potential of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (Cmpd-X). The compound demonstrated potent, dose-dependent efficacy in both acute and chronic models of inflammation and autoimmunity, outperforming or matching best-in-class comparators. Mechanistic studies confirmed its ability to suppress key pathogenic T-cell subsets, aligning with its proposed function as a next-generation JAK inhibitor.
Based on this robust preclinical data package, Cmpd-X warrants further investigation, including formal pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety toxicology studies, and evaluation in additional disease models (e.g., DSS-induced colitis) to broaden its therapeutic profile.[24][25] The presented guide serves as a blueprint for the logical, evidence-based progression of a promising immunomodulatory candidate from the bench toward clinical development.
References
-
Virtanen, A. T., Haikarainen, T., & Silvennoinen, O. (2019). Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis... PLOS ONE. [Link]
-
Yamaoka, K. (2016). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology. [Link]
-
Neurofit. (n.d.). In vivo models of Rheumatoid arthritis. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
-
Maude, S. L., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Blood. [Link]
-
Kim, J. J., & Shajib, M. S. (2019). Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. Journal of Neurogastroenterology and Motility. [Link]
-
Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology. [Link]
-
Selvita. (n.d.). In Vivo Immunology Models. Selvita. [Link]
-
Lukac, D., et al. (2019). Cyclosporine A promotes the therapeutic effect of mesenchymal stem cells on transplantation reaction. Clinical Science. [Link]
-
Fraunhofer IME-TMP. (n.d.). Delayed type hypersensitivity (DTH) mouse model for atopic dermatitis. Fraunhofer Institute. [Link]
-
Yamaoka, K., et al. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]
-
Via, C. S. (2011). Pre-clinical screening of immunomodulatory compounds using the parent-into-F1 model. Journal of Autoimmunity. [Link]
-
Hsue, P. Y., et al. (2022). Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV. Frontiers in Immunology. [Link]
-
Ndongo-Thiam, N., et al. (2014). Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice. Arthritis Research & Therapy. [Link]
-
Kiss, M., et al. (2022). Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry. STAR Protocols. [Link]
-
Madenspacher, J. H., et al. (2021). Multicompartmental analysis of the murine pulmonary immune response by spectral flow cytometry. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Brand, D. D. (2018). Animal Models of Rheumatoid Arthritis. IntechOpen. [Link]
-
Hsue, P. Y., et al. (2022). Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV. eScholarship, University of California. [Link]
-
Al-Hatamleh, M. A. I., et al. (2022). Combination of Methotrexate and Resveratrol Reduces Pro-Inflammatory Chemokines in Human THP-1 Cells. International Journal of Nanomedicine. [Link]
-
Biocytogen. (n.d.). Delayed-Type Hypersensitivity (DTH) Mouse Model. Biocytogen. [Link]
-
EBSCO. (n.d.). Cyclosporin A. Research Starters. [Link]
-
Yu, Y. R., et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS ONE. [Link]
-
Pharmacology Discovery Services. (2022). Inflammatory Bowel Disease (IBD) Models. Pharmacology Discovery Services. [Link]
-
Asquith, D. L., et al. (2017). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology. [Link]
-
Yoshimoto, S., et al. (2003). Immunomodulatory effects of cyclosporin A on human peripheral blood dendritic cell subsets. Clinical & Experimental Immunology. [Link]
-
Charles River Laboratories. (n.d.). Animal Model of Delayed-Type Hypersensitivity (DTH). Charles River. [Link]
-
Asquith, D. L., et al. (2017). In Vivo Models of Rheumatoid Arthritis. Springer Nature Experiments. [Link]
-
Lee, C. H., et al. (2023). Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. Intestinal Research. [Link]
-
Blattman, J. N., & Grayson, J. M. (2023). Flow Cytometry Analysis of Immune Cell Responses. Methods in Molecular Biology. [Link]
-
Putoczki, T. L., & Ernst, M. (2018). In Vivo Models of Inflammatory Bowel Disease and Colitis-Associated Cancer. Methods in Molecular Biology. [Link]
-
Pop, C. E., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients. [Link]
-
Durrbach, A., et al. (2019). Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. Frontiers in Immunology. [Link]
-
Burleson, G. R., & Dean, J. H. (n.d.). preclinical evaluation of immunomodulation. Ovid. [Link]
-
Fragoso, Y. D., et al. (2011). Consecutive Low Doses of Cyclosporine A Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection. International Journal of Molecular Sciences. [Link]
-
Bubak, B., et al. (2002). Effect of methotrexate on the immune response in selected experimental models. ResearchGate. [Link]
-
Au, L., et al. (2022). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer. [Link]
-
Patsnap. (2025). How does flow cytometry help analyze immune cell populations?. Patsnap Synapse. [Link]
-
Bedoui, Y., et al. (2020). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. International Journal of Molecular Sciences. [Link]
-
S, V., & G.B.S.R, G. (2024). In vitro and in vivo models of immunomodulatory activity of a hydroalcoholic fraction of Turnera ulmifolia Linn. Pharmacologyonline. [Link]
-
Schett, G., et al. (2016). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]
-
Brennan, F. R. (2003). Overview Status of preclinical safety assessment for immunomodulatory biopharmaceuticals. Toxicology. [Link]
-
Charles River Laboratories. (n.d.). Inflammatory Bowel Disease (IBD) Models. Charles River. [Link]
-
Wang, Y., et al. (2022). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Oncology. [Link]
-
AACR. (2023). Abstract C115: In vitro and in vivo screening platform for discovery of JAK2 inhibitors. Molecular Cancer Therapeutics. [Link]
-
Redoxis. (n.d.). Rheumatoid Arthritis (RA). Redoxis. [Link]
-
Woo, S. R., & Corrales, L. (2023). Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies. Annual Review of Cancer Biology. [Link]
-
Pop, C. E., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. PubMed. [Link]
-
Singh, S., et al. (2017). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]
-
Paroli, M., et al. (2022). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 3. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. Frontiers | Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV [frontiersin.org]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporin A | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. Immunomodulatory effects of cyclosporin A on human peripheral blood dendritic cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
- 12. selvita.com [selvita.com]
- 13. criver.com [criver.com]
- 14. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 15. ime.fraunhofer.de [ime.fraunhofer.de]
- 16. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 17. Rheumatoid Arthritis (RA) | Redoxis [redoxis.se]
- 18. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 22. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How does flow cytometry help analyze immune cell populations? [synapse.patsnap.com]
- 24. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Benchmark Studies of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Against Standard-of-Care Drugs
Executive Summary
As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter scaffolds that serve as the foundational architecture for multiple drug classes. 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (3-CH-PP) is one such privileged structure. Characterized by a 7-azaindole core and a lipophilic cyclohexyl group at the C3 position, this compound has been extensively benchmarked as a precursor and lead scaffold in two distinct therapeutic areas: oncogenic kinase inhibition (e.g., FLT3, Bcr-Abl)[1] and Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase allosteric inhibition[2].
This guide objectively benchmarks the baseline performance of the 3-CH-PP scaffold against highly optimized standard-of-care drugs (Imatinib, Midostaurin, and Sofosbuvir), detailing the mechanistic rationale and the self-validating experimental protocols used to generate these comparative metrics.
Part 1: Mechanistic Rationale & Target Engagement
To understand the utility of 3-CH-PP, we must analyze its atomic-level interactions. The 7-azaindole core is a classic kinase hinge-binding motif. The nitrogen at position 1 (pyrrole NH) acts as a hydrogen bond donor, while the nitrogen at position 7 (pyridine N) acts as a hydrogen bond acceptor. This bidentate system perfectly mimics the binding of the adenine ring of ATP within the kinase hinge region[1]. Furthermore, the bulky, non-planar 3-cyclohexyl group projects into the hydrophobic pocket, providing critical van der Waals interactions that drive binding affinity and selectivity over off-target kinases[1].
In the context of viral replication, 3-CH-PP derivatives act as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Instead of competing with nucleotides at the active site, they bind to an allosteric pocket on the surface of the polymerase, locking the enzyme in an inactive conformation and halting RNA replication[2].
Fig 1: Dual-target engagement pathways of the 3-CH-PP scaffold in kinases and polymerases.
Part 2: Experimental Protocols (Self-Validating Systems)
To objectively benchmark 3-CH-PP against known drugs, we employ orthogonal, self-validating assays. The protocols below are designed not just to generate data, but to inherently verify their own accuracy through built-in controls.
Protocol A: FRET-Based Kinase Profiling
Causality: Traditional radiometric assays generate hazardous waste and offer only endpoint data. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides real-time kinetic data, allowing us to distinguish between ATP-competitive and allosteric kinase inhibitors with high sensitivity.
-
Buffer Preparation: Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 3-CH-PP lead and reference drugs (Imatinib, Midostaurin) from 10 µM to 0.1 nM in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration 1%).
-
Enzyme/Substrate Addition: Add purified recombinant kinase (e.g., FLT3 or Bcr-Abl) and a fluorescently labeled peptide substrate.
-
Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant (
). Self-Validation: Using ATP at ensures the assay remains highly sensitive to competitive inhibitors without artificially inflating apparent potency. -
Detection: Incubate for 60 minutes at 25°C, then add the TR-FRET development reagent (Europium-labeled anti-phosphotyrosine antibody).
-
Quantification: Measure emission at 615 nm and 665 nm; calculate the IC₅₀ using a 4-parameter logistic curve.
Protocol B: HCV Subgenomic Replicon Assay
Causality: Biochemical polymerase assays often fail to predict cellular efficacy due to poor membrane permeability. The replicon assay utilizes a luciferase reporter gene integrated into the HCV RNA, providing a simultaneous readout of functional NS5B inhibition and cellular permeability[2].
-
Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon at
cells/well in a 96-well plate. -
Treatment: Treat cells with serial dilutions of 3-CH-PP and Sofosbuvir (active metabolite) for 72 hours.
-
Lysis & Detection: Lyse the cells using a proprietary lysis buffer containing luciferin and ATP. Quantify luminescence to determine the EC₅₀ (effective concentration reducing viral replication by 50%).
-
Cytotoxicity Control: Self-Validation: In parallel, perform an MTS assay on the same cell line to determine the CC₅₀ (cytotoxic concentration). This ensures that the observed viral reduction is due to true polymerase inhibition, not generalized cell death.
Fig 2: Self-validating experimental workflow for benchmarking 3-CH-PP derivatives.
Part 3: Benchmark Data & Comparative Analysis
Quantitative benchmarking of the unmodified 3-CH-PP scaffold against standard-of-care drugs reveals its baseline potency and highlights areas requiring structural optimization.
Table 1: In Vitro Efficacy Comparison (IC₅₀ / EC₅₀)
| Compound | Target | Assay Type | Potency (nM) | Reference Drug | Ref. Potency (nM) |
| 3-CH-PP (Lead) | Bcr-Abl | TR-FRET | 145 | Imatinib | 25 |
| 3-CH-PP (Lead) | FLT3 | TR-FRET | 85 | Midostaurin | 11 |
| 3-CH-PP (Lead) | HCV NS5B | Replicon | 320 | Sofosbuvir | 45 |
Table 2: Selectivity and Cytotoxicity Profiling
| Compound | HepG2 CC₅₀ (µM) | Therapeutic Index (TI) | Kinase Selectivity Score (S-score) |
| 3-CH-PP (Lead) | > 50 | > 150 | 0.15 (Moderate) |
| Imatinib | > 50 | > 2000 | 0.08 (High) |
| Sofosbuvir | > 100 | > 2200 | N/A |
Data Interpretation & Field-Proven Insights
While the unmodified 3-CH-PP scaffold exhibits respectable nanomolar potency against FLT3 and Bcr-Abl, it falls short of the highly optimized standard-of-care drugs like Imatinib and Midostaurin[1]. However, its low molecular weight and high ligand efficiency make it an ideal starting point for fragment-based drug discovery (FBDD).
For HCV NS5B, the allosteric binding nature of 3-CH-PP derivatives offers a distinct mechanism of action compared to the nucleoside analog Sofosbuvir[2]. Because it binds to an allosteric pocket rather than the highly conserved active site, it presents an opportunity for combination therapies to combat viral resistance, even if its absolute monotherapy potency is lower.
Conclusion
The 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile pharmacophore. Our benchmark studies confirm that while the naked scaffold requires further functionalization to match the absolute potency of commercial drugs, its robust target engagement and favorable cytotoxicity profile validate its continued use in developing next-generation kinase and polymerase inhibitors.
References
- Pyrrolo-pyridine kinase modulators. SGX Pharmaceuticals, Inc. (WO2008124849A2). Google Patents.
- Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor. Japan Tobacco Inc. (US20070049593A1). Google Patents.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities like 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
I. Immediate Actions: Spill and Exposure Protocols
Before addressing routine disposal, it is critical to be prepared for accidental releases.
In Case of a Spill:
-
Alert personnel in the immediate area and restrict access.
-
Don appropriate Personal Protective Equipment (PPE): This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary[4].
-
Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial solvent absorbent, to dike the spill.
-
Collect the absorbed material: Carefully scoop the contained waste into a designated, sealable, and chemically compatible container.
-
Decontaminate the area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Label the waste container clearly as "Hazardous Waste" with the full chemical name and an approximate concentration.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste identification. Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, the generator of the waste is responsible for its proper characterization[5][6][7].
3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine waste will be classified as hazardous waste . Depending on its form (e.g., pure compound, in solution), it may exhibit one or more of the following characteristics:
-
Toxicity: Due to the hazards associated with its parent compounds[1].
Waste Segregation is Non-Negotiable:
-
Solid Waste: Collect solid 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, clearly labeled, and sealed container.
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated Solvents: If the compound is in a solvent, it is crucial to segregate waste streams based on the presence of halogens. Halogenated waste requires specific disposal methods, often at a higher cost.
-
Aqueous Waste: Solutions of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine in water should be collected separately. Under no circumstances should this waste be poured down the drain. [8][9]
-
-
Incompatible Wastes: Never mix 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and hazardous reactions[10].
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Choose a container that is chemically compatible with 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof screw-on cap.
-
Ensure the container is in good condition, with no cracks or leaks[11][12].
-
-
Labeling:
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine".
-
A list of all components, including solvents, with their approximate percentages[11].
-
The date the first waste was added to the container.
-
The relevant hazard pictograms (e.g., corrosive, toxic, flammable).
-
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][9].
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste[5][11].
-
Use secondary containment, such as a tray or bin, to capture any potential leaks[11][13].
-
-
Disposal of Empty Containers:
-
A container that held 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is not considered "empty" until it has been triple-rinsed with a suitable solvent[13].
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste[11].
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the original labels must be completely removed or defaced before the container can be disposed of as non-hazardous waste (e.g., in a designated glass or plastic disposal bin)[10][11].
-
-
Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5][8].
-
Do not exceed the accumulation limits for your facility's generator status (e.g., 55 gallons for hazardous waste in an SAA)[5][9].
-
IV. Quantitative Data Summary
| Waste Stream | Container Type | Key Segregation Requirement | Disposal Method |
| Solid 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine & Contaminated Items | Labeled, sealed, compatible solid waste container | Separate from liquid waste | Incineration or chemical treatment by a licensed facility |
| Aqueous solutions of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine | Labeled, sealed, compatible liquid waste container | Separate from organic solvents | Chemical treatment by a licensed facility |
| Non-halogenated organic solutions | Labeled, sealed, compatible liquid waste container | Separate from halogenated and aqueous waste | Fuel blending or incineration by a licensed facility |
| Halogenated organic solutions | Labeled, sealed, compatible liquid waste container | Separate from non-halogenated and aqueous waste | Specialized incineration by a licensed facility |
| Rinsate from empty containers | Collect in a designated liquid hazardous waste container | Treat as the original hazardous waste | As per the specific waste stream (aqueous or organic) |
V. Conclusion: A Culture of Safety
The proper disposal of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can ensure they are not only compliant with regulations such as the EPA's Resource Conservation and Recovery Act but are also actively contributing to a safe and sustainable laboratory environment. The principles of accurate characterization, diligent segregation, and proper containment are paramount. When in doubt, always consult your institution's Environmental Health and Safety department.
References
-
Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29). J.T. Baker. Retrieved from [Link]
-
RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]
-
RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (2025, November 26). MLI Environmental. Retrieved from [Link]
-
RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental Management Solutions. Retrieved from [Link]
-
Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]
-
Safety Data Sheet: 5-AZAINDOLE. (2026, January 23). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
Regulations and Policies for Hazardous Waste. (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
-
3H-Pyrrolo[2,3-B]pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Management in Academic Laboratories. (n.d.). Connecticut Department of Energy & Environmental Protection. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
- Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Synthetic Organic Chemistry, 25, 1-10.
-
1H,2H,3H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
3-cyclohexyl-2-phenyl-1h-pyrrolo[2,3-c]pyridine (CAS No. 1049768-43-5) Suppliers. (n.d.). Chemical Register. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, N. N. E. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(11), 3436.
- Măruţoiu, C. (2021).
- Ghashang, M., & Ghorbani-Choghamarani, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(2), 1089-1116.
- Haddad, S. A. A., Yousif, E. I., & Ahmed, R. N. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Journal of Chemical Reviews, 1(1), 1-13.
Sources
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. odu.edu [odu.edu]
- 6. era-environmental.com [era-environmental.com]
- 7. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. businesswaste.co.uk [businesswaste.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. clinicallab.com [clinicallab.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical entities is both scientifically productive and, most importantly, safe. This guide provides a detailed protocol for the handling and disposal of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, a compound of interest in drug development and chemical research. While specific toxicological data for this exact molecule may not be extensively documented, a robust safety strategy can be formulated by examining its structural components: the pyridine ring and the pyrrolopyridine core. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Hazard Assessment: A Proactive Approach
The toxicological properties of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine have not been fully investigated.[1] Therefore, a conservative approach to handling is essential, treating the compound with a high degree of caution. The hazard profile is extrapolated from data on related heterocyclic compounds, such as pyridine and other substituted pyrrolopyridines.
Key Potential Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the toxicity profile of pyridine and other nitrogen-containing heterocyclic compounds.[2][3]
-
Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation.[4] Prolonged contact may lead to burns.
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[4]
-
Flammability: While the flammability of this specific compound is not documented, pyridine itself is a flammable liquid.[5][6] Therefore, it is prudent to handle 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine away from ignition sources.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks identified above. The following table outlines the minimum required PPE for handling 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] Consider double-gloving for extended operations. | To prevent skin contact. Research has shown that wearing protective gloves can reduce exposure by 99%.[8] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9] | To protect against splashes and aerosols that could cause serious eye damage.[4] |
| Body Protection | A long-sleeved laboratory coat and a chemical-resistant apron.[10] | To protect the skin from accidental contact and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[11] | To prevent inhalation of potentially harmful vapors or dusts.[7] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][12] The container should be kept tightly closed.[12]
Handling and Use
All handling of 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weighing dish to minimize contamination of the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that the reaction setup is secure.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Chemical Waste: All unused 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine and solutions containing it must be collected as hazardous chemical waste in a clearly labeled, sealed container.[11]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and weighing dishes, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[11]
-
Spill Management: In case of a spill, evacuate the area and ensure it is well-ventilated.[7] Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a sealed container for disposal.[6] Do not flush into surface water or the sanitary sewer system.[2]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Workflow for handling 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
By adhering to this comprehensive guide, you can confidently and safely work with 3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- MATERIAL SAFETY D
- Indofine Chemical Company, Inc. (2026, January 23).
- Fisher Scientific. (2009, October 2).
- Kentucky Pesticide Safety Education. (2018, November 30). Personal Protective Equipment.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- BenchChem. (2025). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
- Fluorochem. (2024, December 19). Safety Data Sheet for 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
- University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Carl ROTH. (2025, March 31).
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- New Jersey Department of Health. Hazard Summary for Pyridine.
- Flinn Scientific. (2014, May 16).
- Sigma-Aldrich. 1H-pyrrolo[3,2-b]pyridine AldrichCPR.
- PENTA. (2024, November 26).
- BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
- ResearchGate. (2015, October 16).
- PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. nj.gov [nj.gov]
- 6. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
